Cyclohexylmethyl(trifluoro)boranuide
Description
Properties
IUPAC Name |
cyclohexylmethyl(trifluoro)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BF3/c9-8(10,11)6-7-4-2-1-3-5-7/h7H,1-6H2/q-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZUSCVXNXUPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1CCCCC1)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346747-89-4 | |
| Record name | Borate(1-), (cyclohexylmethyl)trifluoro-, (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346747-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Spectroscopic Characterization and Application of Potassium (Cyclohexylmethyl)trifluoroborate: A Technical Guide for Drug Development
Executive Overview
In the realm of modern drug development, the construction of complex sp³-rich scaffolds has become a major priority for improving pharmacokinetic profiles. Traditional boronic acids and boronic esters are frequently utilized in Suzuki-Miyaura cross-coupling reactions; however, primary alkylboronic acids are notoriously susceptible to autoxidation and protodeboronation[1].
Potassium (cyclohexylmethyl)trifluoroborate addresses these critical liabilities. By converting the planar, electron-deficient sp² boron center into a tetrahedral, coordinatively saturated sp³ borate anion, the nucleophilic carbon-boron bond is "masked" and protected. This whitepaper serves as a definitive technical guide, detailing the underlying causality of its spectroscopic fingerprints (NMR, IR, MS) and offering a self-validating synthetic protocol for reliable integration into pharmaceutical development pipelines.
The Logic of Organotrifluoroborates: Causality in Chemical Design
The physical and chemical superiority of potassium (cyclohexylmethyl)trifluoroborate over its boronic acid analog is rooted in molecular orbital theory.
In a standard primary alkylboronic acid (R-B(OH)₂), the boron atom possesses an empty p-orbital, rendering it highly Lewis acidic. This unfilled orbital acts as a thermodynamic sink for ambient nucleophiles, including oxygen, leading to rapid degradation on the benchtop.
Upon reaction with potassium bifluoride (KHF₂), the boron atom undergoes nucleophilic attack by highly electronegative fluorine atoms, shifting its hybridization from sp² to sp³[2]. The resulting anion, [R-BF₃]⁻, is coordinatively saturated. Because the formal negative charge is delocalized across the highly electronegative fluorine ligands, the C-B bond becomes chemically inert under standard conditions. It will only react when subjected to specific solvolysis conditions (typically aqueous basic conditions with a palladium catalyst) that gradually liberate the active sp² species in a controlled, steady-state concentration during cross-coupling [3].
Comprehensive Spectroscopic Characterization
To ensure high-fidelity batch validation before entering late-stage synthetic sequences, rigorous spectroscopic quality control (QC) is mandatory. The following data synthesizes the expected empirical outputs for potassium (cyclohexylmethyl)trifluoroborate, explaining the physical rationale behind each signal.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
(Data acquired in Acetone-d₆ or DMSO-d₆)
-
¹¹B NMR (128 MHz): The most critical self-validating diagnostic tool. The conversion of a boronic ester (~30–35 ppm) to a trifluoroborate forces a massive upfield shift due to the increased electron density and sp³ hybridization. The signal reliably appears around +4.5 to +5.5 ppm . Because ¹¹B is coupled to three equivalent ¹⁹F nuclei, it typically presents as a broad 1:3:3:1 quartet (
Hz). If a broad singlet appears at >30 ppm, it definitively indicates incomplete fluorination or product hydrolysis. -
¹⁹F NMR (376 MHz): Appears strongly around -140.0 to -145.0 ppm . Because the fluorine is coupled to ¹¹B (Nuclear spin
), the signal splits into a distinct 1:1:1:1 quartet ( Hz). (Note: Coupling with the less abundant ¹⁰B ( ) can occasionally be seen as a lower-intensity septet, but quadrupolar relaxation often broadens this out). -
¹H NMR (400 MHz): The inductive electron donation from the anionic borate group dramatically shields the adjacent α-CH₂ protons. While typical alkane methylene protons appear at 1.2–1.5 ppm, the B-CH₂ protons resonate significantly upfield around -0.10 to +0.20 ppm (broad multiplet or doublet). The bulk cyclohexyl protons (11H) cluster as multiplets between 0.80 and 1.80 ppm.
-
¹³C NMR (100 MHz): The α-carbon attached to boron (B-CH₂) is often difficult to observe due to scalar coupling with boron and quadrupolar relaxation broadening. When visible, it sits around 20.0–25.0 ppm as a broad 1:1:1:1 multiplet. The cyclohexyl ring carbons typically resonate cleanly at ~38.5 ppm (CH), ~34.0 ppm (CH₂), ~27.5 ppm (CH₂), and ~27.0 ppm (CH₂) .
B. Fourier Transform Infrared (FTIR) Spectroscopy
IR spectroscopy provides rapid, non-destructive validation of salt conversion.
-
Causality: A successful transformation completely eliminates the broad O-H stretch of boronic acids (3200–3400 cm⁻¹). In its place, intense, overlapping B-F stretching vibrations emerge.
-
Diagnostic Bands: Very strong, broad absorbances at 1050 cm⁻¹ and 980 cm⁻¹ correspond to the asymmetric and symmetric B-F stretching modes, confirming the tetrahedral trifluoroborate structure.
C. Mass Spectrometry (ESI-MS)
Because the organotrifluoroborate is an inherent salt, it is perfectly suited for Electrospray Ionization in Negative Mode (ESI-) .
-
Isotopic Fingerprint: Boron exists in nature as ¹⁰B (~20%) and ¹¹B (~80%). The intact anion[C₇H₁₃BF₃]⁻ will display a definitive isotopic ratio of roughly 1:4.
-
Expected m/z: The major peak (¹¹B) is observed at m/z 165.1 , with the corresponding ¹⁰B isotope peak at m/z 164.1 .
Table 1: NMR Shift Summary
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹¹B | +5.0 | Quartet | sp³ Boron center | |
| ¹⁹F | -142.5 | 1:1:1:1 Quartet | BF₃ group | |
| ¹H | -0.10 to 0.20 | Broad d/m | N/A | α-CH₂ (B-CH₂) |
| ¹H | 0.80 to 1.80 | Multiplets | N/A | Cyclohexyl protons |
| ¹³C | ~22.0 | Broad multiplet | N/A | α-Carbon (C-B) |
| ¹³C | 27.0 – 38.5 | Singlets | N/A | Cyclohexyl carbons |
Table 2: FTIR and ESI-MS Diagnostic Parameters
| Analytical Method | Diagnostic Marker | Expected Observation | Pass/Fail Criteria |
| FTIR | B-F Stretch | 1050, 980 cm⁻¹ (Strong, broad) | Fail if: O-H stretch is present at >3200 cm⁻¹. |
| FTIR | C-H Aliphatic | 2920, 2850 cm⁻¹ (Sharp) | Pass: Confirms cyclohexyl backbone. |
| ESI-MS (-) | [C₇H₁₃BF₃]⁻ Anion | m/z 165.1 (100%), 164.1 (25%) | Fail if: Absence of 1:4 isotopic ratio (No Boron). |
Self-Validating Experimental Protocol: Synthesis & QC
To ensure scientific integrity, the preparation of potassium (cyclohexylmethyl)trifluoroborate must operate as a self-validating system. The protocol below embeds an intermediate analytical checkpoint to prevent the propagation of failed batches [4].
Step 1: Grignard Addition and Borylation
-
Under an inert argon atmosphere, charge a dried Schlenk flask with trimethyl borate (B(OMe)₃, 1.2 equiv) and anhydrous THF (0.5 M). Cool the solution to -78 °C.
-
Dropwise, add (cyclohexylmethyl)magnesium bromide (1.0 equiv, 0.5 M in THF). The low temperature ensures that the Grignard reagent performs a single nucleophilic attack on the borate, preventing over-alkylation to the borinic acid.
-
Allow the reaction to stir for 2 hours, slowly warming to room temperature.
-
Self-Validating Checkpoint: Extract an aliquot (0.1 mL), quench with neutral water, and analyze via crude ¹¹B NMR. A shift at ~30 ppm confirms the formation of the boronic ester intermediate. Do not proceed if the signal remains at 18 ppm (indicating unreacted trimethyl borate).
Step 2: Fluorination via Thermodynamic Sink
5. Prepare a saturated aqueous solution of Potassium Bifluoride (KHF₂, 4.5 equiv). Note: KHF₂ is aggressively corrosive; use PTFE or Nalgene vessels, never glass.
6. Add the aqueous KHF₂ solution directly to the THF reaction mixture at 0 °C. Vigorously stir for 1–2 hours. The high thermodynamic driving force of B-F bond formation (
Step 3: Precipitation and Recrystallization 7. Concentrate the mixture under reduced pressure to remove THF and water. 8. Triturate the resulting solid with hot acetone. The potassium alkyltrifluoroborate is highly soluble in hot acetone, whereas inorganic salts (e.g., K₂CO₃, unreacted KHF₂, Mg salts) are insoluble. 9. Filter the hot suspension through a Celite pad. 10. Concentrate the filtrate to a minimal volume and induce precipitation by adding diethyl ether. 11. Collect the white crystalline solid via vacuum filtration. Dry under high vacuum to afford analytically pure potassium (cyclohexylmethyl)trifluoroborate .
Visualized Process Flow
Synthesis and validation workflow for potassium (cyclohexylmethyl)trifluoroborate.
Conclusion
Potassium (cyclohexylmethyl)trifluoroborate provides drug developers with a highly stable, shelf-storable alternative for appending sp³-cyclohexane appendages to aromatic cores. Because its reactivity profile relies on a slow, controlled hydrolysis mechanism in the catalytic cycle, it drastically reduces off-target proto-deboronation pathways. By utilizing the spectroscopic profiles (specifically the highly shielded ¹¹B NMR signal and distinct ESI-MS isotopic patterning) and the self-validating protocols outlined in this guide, synthetic teams can achieve reproducible, high-yielding C(sp²)–C(sp³) linkages.
References
-
Molander, G. A., & Sandrock, D. L. (2010). "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers". Current Opinion in Drug Discovery & Development, 13(6), 736–748. Available at:[Link]
-
Molander, G. A., & Gormisky, P. E. (2012). "Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides". The Journal of Organic Chemistry, 78(8), 4197–4201. Available at:[Link]
Methodological & Application
Application Note: Catalyst Selection for Suzuki-Miyaura Coupling with Potassium Alkyltrifluoroborates
Executive Summary & Strategic Importance
The incorporation of
Potassium alkyltrifluoroborates (
Mechanistic Causality: Navigating sp³ Cross-Coupling Barriers
To rationally select a catalytic system, one must understand the two primary modes of failure when coupling
-
The Transmetalation Bottleneck : Unlike aryl derivatives,
-hybridized carbons lack a -system to coordinate with the palladium center, making transmetalation inherently slow. Furthermore, the trifluoroborate salt itself is catalytically inert. It must undergo controlled in situ hydrolysis at the biphasic aqueous-organic interface to generate the active hydroxyboronate species (e.g., )[1]. -
Competitive
-Hydride Elimination : Once transmetalation occurs, the resultingngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> complex is highly unstable. In the absence of a properly designed ligand, an off-cycle, ligand-dependent -hydride elimination/reinsertion mechanism rapidly decomposes the intermediate into isomerized byproducts or unreactive alkenes.
Figure 1. The Pd-catalyzed cross-coupling cycle highlighting the competing β-hydride elimination pathway.
Catalyst & Ligand Selection Matrix
To outcompete
-
Electronic Effect : Electron-rich ligands stabilize the highly active monoligated
species and lower the activation energy for the oxidative addition of aryl halides[3]. -
Steric Effect (The "Bite Angle") : Extreme steric bulk crowds the palladium center. This physical restriction forces the aryl and alkyl groups into close proximity, drastically accelerating the reductive elimination step so that it occurs faster than the undesired
-hydride elimination[4].
Table 1: Comparative Ligand Selection for Alkyltrifluoroborates
| Substrate Class | Recommended Catalyst System | Base / Solvent | Mechanistic Rationale |
| Primary Alkyl ( | dppf provides sufficient steric bite to close the primary alkyl angle, preventing elimination while allowing robust turnover[2][5]. | ||
| Primary Alkyl ( | Highly active system for challenging, unactivated aryl chlorides. RuPhos ensures rapid oxidative addition[6]. | ||
| Secondary Alkyl ( | |||
| Cyclic Secondary | Extreme steric bulk required for non-benzylic cyclic systems (e.g., cyclopentyl derivatives) to suppress isomerization[4]. |
Validated Experimental Protocols
The following protocols are designed as self-validating workflows. Strict adherence to solvent degassing and biphasic stirring rates is mandatory for reproducible yields.
Figure 2. General sequence for biphasic cross-coupling of potassium alkyltrifluoroborates.
Protocol A: Cross-Coupling of Primary Alkyltrifluoroborates using Pd(dppf)Cl₂
Targeted for broad functional group tolerance with aryl/alkenyl bromides.
-
Reaction Preparation : To an oven-dried, 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), potassium primary alkyltrifluoroborate (1.1 mmol, 1.1 equiv.),
(0.10 mmol, 10 mol%), and anhydrous (3.0 mmol, 3.0 equiv.)[5]. -
Inert Atmosphere Generation : Cap the tube with a rubber septum. Connect to a Schlenk line. Evacuate the vessel under high vacuum for 2 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.
-
Solvent Addition : Inject a degassed mixture of Toluene/
(3:1 v/v, 4.0 mL total) via syringe. Self-Validation Check: The water is non-negotiable; it is required to hydrolyze the inert trifluoroborate into the nucleophilic transmetalating species. -
Execution & Vigorous Mixing : Heat the reaction mixture in an oil bath pre-calibrated to 80 °C. Critical: Set the stir rate to >800 rpm. Because the active boronate is generated at the biphasic interface, poor mass transfer will stall the catalytic cycle[2][5].
-
Monitoring & Workup : Stir for 12–24 hours until the starting aryl bromide is completely consumed (monitor via GC-MS or TLC). Cool to room temperature, dilute with water (5 mL), and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organics with brine, dry over
, concentrate, and purify via flash column chromatography.
Protocol B: Cross-Coupling of Secondary Alkyltrifluoroborates using RuPhos
Targeted for hindering
-
Reaction Preparation : To a dry Schlenk tube, add the aryl chloride (1.0 mmol), potassium secondary alkyltrifluoroborate (1.5 mmol),
(0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and (3.0 mmol)[6]. -
Inert Atmosphere Generation : Perform the standard 3-cycle evacuate/backfill with Argon. Self-Validation Check:
combined with RuPhos is highly sensitive to oxygen before the species enters the cycle. If the solid mixture turns dark black upon solvent addition, oxygen ingress has prematurely decomposed the catalyst into Pd black. Abort and restart. -
Solvent Addition : Inject degassed Cyclopentyl Methyl Ether (CPME)/
(10:1 v/v, 3.3 mL). -
Execution : Heat to 90–100 °C under rigorous stirring. The bulky RuPhos ligand will strictly limit the coordination sphere, enforcing near-instantaneous reductive elimination upon transmetalation of the secondary alkyl group.
-
Workup : Once complete (via GC-MS), follow the standard biphasic extraction detailed in Protocol A.
References
-
Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Tetrahedron/PMC. 5
-
2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Cross-Coupling Instability Overview). Benchchem.1
-
Stereospecific cross-coupling of secondary organotrifluoroborates: Potassium 1-(benzyloxy)alkyltrifluoroborates. JACS/OMICSDI.7
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC. 6
-
Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. ResearchGate. 8
-
Alkylboron Cross-Coupling Reactions. Thieme. 4
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews (ACS Publications). 2
-
Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis. 3
Sources
- 1. 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1400274-77-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. thieme.de [thieme.de]
- 5. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-EPMC3481220 - Stereospecific cross-coupling of secondary organotrifluoroborates: potassium 1-(benzyloxy)alkyltrifluoroborates. - OmicsDI [omicsdi.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Mastering Solvent Effects in Suzuki-Miyaura Reactions of Alkyltrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Medium
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within this field, potassium alkyltrifluoroborates (R-BF₃K) have emerged as exceptionally valuable coupling partners. Their benchtop stability to air and moisture, ease of handling, and high reactivity make them superior alternatives to many other organoboron reagents.[2][3][4][5]
However, the successful execution of a Suzuki-Miyaura reaction with these reagents is not merely a matter of combining substrate, catalyst, and base. The choice of solvent is a critical, often decisive, parameter that governs reaction rate, yield, and even chemoselectivity.[6][7] This guide moves beyond viewing the solvent as an inert medium, delving into its active role in the catalytic cycle and providing a framework for rational solvent selection and protocol design.
The Mechanistic Imperative: Why Solvent Choice Dictates Success
To understand solvent effects, one must first appreciate the catalytic cycle. The generally accepted mechanism involves three key stages: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5] The solvent exerts profound influence over each of these steps, most critically during transmetalation.
The Pivotal Role of Water and Base
For potassium alkyltrifluoroborates, the transmetalation step is not straightforward. The B-C bond in the BF₃⁻ moiety is not readily cleaved for transfer to the palladium complex. The presence of a base and, crucially, water is required to facilitate this process. The prevailing mechanistic understanding suggests that the trifluoroborate salt undergoes slow hydrolysis to the corresponding boronic acid, which is the more active species in the catalytic cycle.[8]
Two dominant pathways are proposed for the subsequent transmetalation, both of which are heavily influenced by the aqueous basic environment[9][10]:
-
The Borate Pathway: The boronic acid reacts with a hydroxide base to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which then transfers its alkyl group to the palladium halide complex.
-
The Palladium Hydroxide Pathway: The palladium halide complex first exchanges its halide ligand with a hydroxide ion to form a palladium hydroxo complex. This species is significantly more reactive towards the neutral boronic acid in the transmetalation step.[10]
Regardless of the dominant pathway, it is clear that water is not merely a co-solvent but a vital reagent that enables the formation of the key reactive intermediates. It also plays the practical role of dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) required for the reaction.[6][7]
Visualizing the Catalytic Cycle
Caption: The Suzuki-Miyaura cycle for alkyltrifluoroborates, highlighting aqueous activation.
Protic vs. Aprotic Co-Solvents: A Spectrum of Reactivity
While water is essential, an organic co-solvent is typically required to solubilize the organic halide, the palladium catalyst, and the final product. The nature of this co-solvent has a dramatic impact.
-
Polar Protic Solvents (e.g., i-PrOH, n-PrOH, t-BuOH): These solvents, characterized by O-H or N-H bonds, can engage in hydrogen bonding.[11][12] They are excellent at solvating ions and are often used in combination with water.[3][4] Their ability to stabilize charged intermediates can be beneficial, and in many cases, alcohol/water mixtures provide the highest yields, particularly for alkenyl- and some alkyltrifluoroborates.[3]
-
Aprotic Solvents (Polar and Non-polar): These solvents lack the ability to donate hydrogen bonds.[13]
-
Non-polar (e.g., Toluene, Xylene): Biphasic toluene/water systems are highly effective, especially for the cross-coupling of primary alkyltrifluoroborates with challenging aryl chlorides.[1][2] These systems often show superior performance compared to THF/water mixtures for these specific substrates.[1]
-
Polar Aprotic (e.g., THF, DMF, MeCN, Dioxane): These solvents can coordinate with the palladium center and influence the nature of the active catalyst. This can have profound effects on chemoselectivity. For instance, in substrates with multiple reactive sites (like a chloroaryl triflate), nonpolar solvents like THF often favor reaction at the chloride, whereas polar coordinating solvents like MeCN or DMF can switch the selectivity to favor reaction at the triflate.[6][14] This is attributed to the formation of different catalytically active species in different solvent environments.[6]
-
A Practical Guide to Solvent System Selection
The optimal solvent system is highly dependent on the specific substrates being coupled. The following table summarizes common solvent systems and their typical applications based on literature precedents.
| Solvent System | Typical Substrates & Electrophiles | Catalyst/Base System Example | Key Insights & Advantages | Reference(s) |
| Toluene / H₂O | Primary alkyl-BF₃K with aryl chlorides, bromides, and triflates. | Pd(OAc)₂ / RuPhos, K₂CO₃ | Often superior for challenging, sterically hindered, or electron-rich aryl chlorides. Robust and general for primary alkyl groups. | [1][2][15] |
| i-PrOH / H₂O | Alkenyl-BF₃K with aryl/heteroaryl halides and triflates. | PdCl₂(dppf), t-BuNH₂ | Excellent yields for alkenyltrifluoroborates. Protic solvent aids in solubilizing reagents and promoting the reaction. | [3] |
| n-PrOH | Alkenyl-BF₃K with aryl/alkenyl halides and triflates. | PdCl₂(dppf), Et₃N | An effective single-solvent protic system that drives the reaction to completion, often at reflux. | [4] |
| THF / H₂O | General use, often a starting point for optimization. | PdCl₂(dppf), Cs₂CO₃ | A widely used system, but can be less effective than toluene/H₂O for certain primary alkyltrifluoroborates. Water ratio is critical. | [7][8] |
Decision-Making Workflow for Solvent Selection
This workflow provides a logical path for choosing a starting solvent system for your reaction.
Caption: A workflow for selecting an initial solvent system for your Suzuki-Miyaura reaction.
Field-Proven Experimental Protocols
The following protocols are adapted from leading literature reports and represent robust starting points for reaction development.
Protocol 1: Cross-Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides
This protocol is optimized for the coupling of primary alkyltrifluoroborates with a broad range of aryl and heteroaryl chlorides, a particularly challenging transformation.[2]
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃), finely ground
-
Primary potassium alkyltrifluoroborate (1.0 equiv)
-
Aryl chloride (1.0 equiv)
-
Toluene (anhydrous)
-
Degassed deionized water
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol %) and RuPhos (4 mol %).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the potassium alkyltrifluoroborate (1.0 equiv), the aryl chloride (1.0 equiv), and potassium carbonate (3.0 equiv).
-
Under a positive pressure of inert gas, add toluene and then water to achieve a 10:1 toluene/H₂O ratio and a final concentration of 0.25 M with respect to the limiting reagent.
-
Seal the vial tightly and place it in a preheated oil bath or heating block at 80 °C.
-
Stir the reaction vigorously for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cross-Coupling of Potassium Alkenyltrifluoroborates
This protocol is highly effective for the stereospecific coupling of alkenyltrifluoroborates with aryl or heteroaryl halides and triflates.[3]
Materials:
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [PdCl₂(dppf)·CH₂Cl₂]
-
Triethylamine (Et₃N) or tert-Butylamine (t-BuNH₂)
-
Potassium alkenyltrifluoroborate (1.5 equiv)
-
Aryl/heteroaryl halide or triflate (1.0 equiv)
-
n-Propanol or a 3:1 mixture of Isopropanol/Water
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl electrophile (1.0 equiv), the potassium alkenyltrifluoroborate (1.5 equiv), and PdCl₂(dppf)·CH₂Cl₂ (2 mol %).
-
Seal the vial with a septum and purge with argon or nitrogen.
-
Add the chosen solvent (n-propanol or 3:1 i-PrOH/H₂O) to achieve a concentration of ~0.2 M.
-
Add the base (e.g., Et₃N, 1.0 equiv, for n-propanol system; or t-BuNH₂, 3.0 equiv, for i-PrOH/H₂O system).
-
Place the vial in a preheated oil bath at reflux (~100 °C for n-PrOH, ~85 °C for i-PrOH/H₂O).
-
Stir the reaction for 3-12 hours, monitoring by TLC or GC-MS for completion.
-
After cooling to room temperature, dilute the mixture with diethyl ether and wash with water.
-
Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Advanced Insights
-
Poor Substrate Solubility: If substrates are highly lipophilic and insoluble even in toluene, consider micellar catalysis. Using a nonionic amphiphile in water can create nanomicelles that act as organic reaction vessels, enabling the reaction to proceed at room temperature in a predominantly aqueous medium.[16]
-
Low or Stalled Conversion: If a reaction in THF/H₂O is sluggish, switching to a toluene/H₂O system is often beneficial, especially for primary alkyltrifluoroborates.[2] Increasing the reaction temperature or screening a different ligand (e.g., SPhos instead of RuPhos) can also overcome activation barriers.
-
Contaminant Poisoning: The robustness of industrial-scale Suzuki reactions can be compromised by solvent contaminants. Traces of precursors from solvent manufacturing can act as catalyst poisons.[7] Always use high-purity solvents to ensure reproducibility.
-
Chemoselectivity Issues: When dealing with molecules containing multiple electrophilic sites (e.g., -Cl and -OTf), remember that the solvent can dictate the site of reaction. Use non-coordinating solvents (THF, toluene) to favor coupling at more reactive sites like chloride and polar, coordinating solvents (MeCN, DMF) to potentially switch selectivity.[6]
Conclusion
The solvent system in the Suzuki-Miyaura cross-coupling of alkyltrifluoroborates is a master variable that extends far beyond simple solubilization. It actively participates in the activation of the boron reagent, modulates the reactivity of the palladium catalyst, and can even control the chemoselectivity of the transformation. A mechanistic understanding of the role of both water and the organic co-solvent empowers the researcher to move from empirical screening to rational design, leading to the development of more robust, efficient, and predictable synthetic protocols.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Shields, J. D., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8383–8392. [Link]
-
Molander, G. A., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 131(17), 6344–6348. [Link]
-
Darses, S., et al. (2001). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 3(25), 4055–4057. [Link]
-
Molander, G. A., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3350–3364. [Link]
-
Dreher, S. D., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 13(1), 120–123. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal, 27(32), 8345-8353. [Link]
-
Reid, J. P., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ResearchGate. [Link]
-
Lipshutz, B. H., et al. (2008). Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters, 10(7), 1333–1336. [Link]
-
Anderson, K. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. J. Am. Chem. Soc., 133(7), 2116-2119. [Link]
-
University of Pennsylvania Scholarly Commons. (2017). DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES. [Link]
-
Pentsak, E. O., et al. (2021). Pseudo-Solid-State Suzuki–Miyaura Reaction and the Role of Water Formed by Dehydration of Arylboronic Acids. ResearchGate. [Link]
-
Scribd. Protic vs Aprotic Solvents Explained. [Link]
-
Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. [Link]
-
Chemistry LibreTexts. (2019). Protic vs Aprotic Solvents. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme.de [thieme.de]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. chembites.org [chembites.org]
- 11. scribd.com [scribd.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles [organic-chemistry.org]
Application Note: Strategic Synthesis of Cyclohexylmethyl-Decorated Heterocycles via Potassium Trifluoroborate Cross-Coupling Methods
Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Techniques Covered: Metallaphotoredox Dual Catalysis, Transient-Directing C–H Activation
Executive Summary & Mechanistic Rationale
The incorporation of bulky, sp³-rich aliphatic motifs like the cyclohexylmethyl group is a highly validated strategy in modern medicinal chemistry to improve metabolic stability, tune lipophilicity, and map complex 3D pharmacophore space. However, forming robust C(sp²)–C(sp³) bonds onto complex heterocyclic scaffolds via classical Suzuki-Miyaura coupling is notoriously difficult. The bottleneck lies in the sluggish transmetalation of aliphatic boronic acids and their rapid decomposition via protodeboronation, coupled with the propensity of intermediate metal-alkyl species to undergo undesired β-hydride elimination.
To overcome these barriers, potassium cyclohexylmethyltrifluoroborate (CAS: 1346647-18-4) has emerged as an indispensable reagent. Unlike standard aliphatic boronic acids, this crystalline salt is free-flowing, infinitely bench-stable, and entirely resistant to moisture and oxygen degradation[1].
This Application Note details two field-proven synthetic paradigms for coupling this reagent to heterocycles:
-
Nickel/Photoredox Dual Catalysis : Bypasses slow transmetalation through the generation of transient primary alkyl radicals[2].
-
Ir(III)-Catalyzed Ortho C–H Alkylation : Achieves highly atom-economical late-stage functionalization without requiring pre-halogenated starting materials[3].
Pathway A: C(sp²)–C(sp³) Coupling via Metallaphotoredox Dual Catalysis
The Causality of the Catalytic Design
Traditional cross-coupling fails with unactivated primary alkylboron species because the transmetalation step is highly unfavorable. By utilizing a dual catalytic system—an iridium or ruthenium photocatalyst coupled with a nickel transition-metal catalyst—we shift the reaction mechanism from a two-electron polar pathway to a single-electron radical manifold.
The visible-light-excited photocatalyst oxidizes the cyclohexylmethyltrifluoroborate salt via Single Electron Transfer (SET), rapidly generating a primary alkyl radical. Concurrently, the Ni(0) catalyst undergoes facile oxidative addition into the heteroaryl halide. The transient alkyl radical intercepts the resulting Ni(II) species to form a high-valent Ni(III) intermediate, which undergoes extremely rapid reductive elimination to yield the coupled product, entirely outcompeting β-hydride elimination[2].
Fig 1. Logical flow of synergistic metallaphotoredox C-C coupling bypassing transmetalation.
Quantitative Optimization Data
Table 1: Optimization of Photoredox Parameters for Cyclohexylmethylation Reaction: Heteroaryl bromide (1.0 eq), potassium cyclohexylmethyltrifluoroborate (1.5 eq).
| Entry | Photocatalyst | Ni-Ligand | Light Source | Yield (%) | Causal Observation |
| 1 | [Ir{dFCF₃ppy}₂(bpy)]PF₆ | dtbbpy | 450 nm LED | 94 | Optimal redox matching for primary radical generation. |
| 2 | Ru(bpy)₃Cl₂ | dtbbpy | 450 nm LED | 21 | Insufficient excited-state oxidation potential to activate the BF₃K salt. |
| 3 | [Ir{dFCF₃ppy}₂(bpy)]PF₆ | None | 450 nm LED | 12 | Lack of bidentate ligand leads to rapid Ni catalyst aggregation (black precipitate). |
| 4 | [Ir{dFCF₃ppy}₂(bpy)]PF₆ | dtbbpy | Dark | 0 | Radical initiation strictly requires photoluminescent excitation. |
Self-Validating Protocol 1: Dual Catalysis Workflow
Reagents Required:
-
Heteroaryl bromide/iodide (0.5 mmol)
-
Potassium cyclohexylmethyltrifluoroborate (153 mg, 0.75 mmol, 1.5 eq)[1]
-
NiCl₂·glyme (1.1 mg, 0.025 mmol, 5 mol%)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (8.0 mg, 0.03 mmol, 6 mol%)
-
[Ir{dFCF₃ppy}₂(bpy)]PF₆ (5.0 mg, 1 mol%)
-
Cs₂CO₃ (325 mg, 1.0 mmol, 2.0 eq)
-
Anhydrous, degassed 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology:
-
Pre-complexation: In a nitrogen-filled glovebox, combine NiCl₂·glyme and dtbbpy in 1 mL of 1,4-dioxane. Stir for 10 minutes.
-
Validation Checkpoint: The solution must transition to a vibrant, pale green color, confirming the formation of the active Ni(II)-dtbbpy pre-catalyst complex.
-
-
Assembly: To an oven-dried 20 mL borosilicate scintillation vial equipped with a Teflon septa, add the heteroaryl halide, potassium cyclohexylmethyltrifluoroborate, the Ir-photocatalyst, and Cs₂CO₃.
-
Solvation & Degassing: Transfer the Ni-complex solution into the vial, followed by the remaining 4 mL of 1,4-dioxane. Seal the vial and sparge with Ar gas for 15 minutes.
-
Causal Note: Oxygen actively quenches the Ir* excited triplet state and scavenges alkyl radicals. Rigorous degassing is strictly mandatory.
-
-
Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs (maintained at ~25 °C via cooling fan) and stir vigorously at 1000 rpm for 18 hours.
-
Validation Checkpoint: After 30 minutes of irradiation, the solution should transition to a deep, homogeneous red-brown color, indicating the reduction of the metal species into the active catalytic cycle.
-
-
Workup: Quench the reaction by exposing it to air. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine, dry over MgSO₄, and concentrate for silica gel purification.
Pathway B: Late-Stage Ortho C–H Alkylation of Heterocyclic Aldehydes
The Causality of the Catalytic Design
While the photoredox protocol is highly robust, it fundamentally relies on pre-functionalized starting materials (halides). For late-stage drug functionalization, direct C–H activation is highly desirable.
A remarkable breakthrough utilizes an Ir(III) precatalyst paired with an aniline co-catalyst to drive the direct ortho C–H cyclohexylmethylation of heterocyclic aldehydes[3]. The simple addition of aniline forms a transient imine that coordinates selectively to the Ir(III) center, forcibly directing the metal into the adjacent C–H bond. Following C–H activation, the complex undergoes transmetalation with the alkyltrifluoroborate. The final reductive elimination yields the alkylated imine, which immediately hydrolyzes back to the aldehyde, releasing the aniline to propagate the cycle[3].
Fig 2. Transient imine-directed Ir(III)-catalyzed ortho C-H activation and functionalization.
Quantitative Optimization Data
Table 2: Influence of Parameters on Transient Directing Group C–H Alkylation Reaction: Nicotinaldehyde (1.0 eq), potassium cyclohexylmethyltrifluoroborate (2.0 eq), 1,2-dichloroethane (DCE).
| Entry | Condition Deviation | Yield (%) | Causal Observation |
| 1 | Standard (10 mol% aniline, AgF, 60 °C) | 88 | Optimal imine turnover and transmetalation dynamics. |
| 2 | Omission of Aniline | <5 | Without the transient ligand, Ir(III) lacks the chelation required to overcome the C-H activation energy barrier. |
| 3 | Omission of AgF | Trace | Fluoride abstraction is strictly required to convert the unreactive -BF₃K salt into an active transmetalating species. |
| 4 | Substitution of BF₃K with Boronic Acid | 15 | Rapid protodeboronation of the aliphatic boronic acid intermediate under the reaction conditions. |
| 5 | Elevated Temperature (100 °C) | 35 | Accelerated thermal decomposition of the primary alkylboron species prior to productive coupling. |
Self-Validating Protocol 2: Directed C–H Functionalization Workflow
Reagents Required:
-
Heterocyclic aldehyde (e.g., pyridine-3-carboxaldehyde) (0.3 mmol)
-
Potassium cyclohexylmethyltrifluoroborate (122 mg, 0.60 mmol, 2.0 eq)[1]
-
[Cp*IrCl₂]₂ (12.0 mg, 0.015 mmol, 5 mol%)
-
Aniline (2.8 µL, 0.03 mmol, 10 mol%)
-
AgF (114 mg, 0.90 mmol, 3.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE) (3.0 mL)[3]
Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried, 10-mL Schlenk tube with [Cp*IrCl₂]₂, AgF, the heterocyclic aldehyde, and the potassium cyclohexylmethyltrifluoroborate reagent.
-
Causal Note: AgF acts dually; it assists in abstracting a fluoride from the boron species to facilitate transmetalation and acts as a mild base for the C-H deprotonation step.
-
-
Ligand Addition: Add anhydrous DCE (3.0 mL) followed immediately by aniline via a micro-syringe.
-
Validation Checkpoint: The presence of aniline is critical; without it, TLC monitoring will show entirely unreacted starting materials as no directing group is present to pull Ir(III) onto the ring.
-
-
Heating: Seal the tube, remove it from the glovebox, and stir in a pre-heated oil bath at 60 °C for 24 hours.
-
Causal Note: Do not exceed 60 °C; higher temperatures degrade specific potassium alkyltrifluoroborates[3].
-
-
Workup & Hydrolysis: Cool the vessel to room temperature. Dilute the mixture with dichloromethane (10 mL) and add 2 mL of 1M aqueous HCl. Stir vigorously for 15 minutes.
-
Validation Checkpoint: This brief acidic wash guarantees the complete hydrolysis of the transient imine back to the functionalized aldehyde.
-
-
Purification: Neutralize with saturated NaHCO₃, extract with DCM (3 x 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc gradients).
Analytical Troubleshooting Guide
-
Issue: Extensive Protodeboronation (Loss of Cyclohexylmethyl source).
-
Diagnosis: While -BF₃K salts are robust, trace acidic moisture combined with extreme heat can induce deborylation. Ensure DCE and 1,4-dioxane are strictly anhydrous.
-
-
Issue: Ni-Catalyst Plating/Precipitation (Photoredox Protocol).
-
Diagnosis: Observed as a dark, mirror-like film on the vial walls. This implies ligand dissociation or oxygen poisoning. Increase the ligand (dtbbpy) loading slightly (+2 mol%) and ensure rigorous argon sparging.
-
-
Issue: Over-alkylation of the Heterocycle (C-H Activation Protocol).
-
Diagnosis: Aldehydes with two identical ortho positions (e.g., isonicotinaldehyde) may undergo bis-alkylation. If mono-alkylation is required, lower the trifluoroborate equivalents from 2.0 to 1.1 and monitor the reaction strictly via LC-MS to halt the reaction at peak intermediate generation.
-
References
- ChemScene. Potassium cyclohexylmethyltrifluoroborate. Product Page (CAS: 1346647-18-4).
- The Journal of Organic Chemistry - ACS Publications. The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery.
- National Institutes of Health (NIH) - PMC. Ir(iii)-catalyzed ortho C–H alkylations of (hetero)aromatic aldehydes using alkyl boron reagents.
Sources
Troubleshooting & Optimization
challenges with potassium (cyclohexylmethyl)trifluoroborate in Suzuki coupling
Technical Support Center: Troubleshooting Potassium (Cyclohexylmethyl)trifluoroborate in Suzuki-Miyaura Couplings
Welcome to the Advanced Technical Support Center for alkyl Suzuki-Miyaura cross-couplings. This guide is specifically engineered for researchers and drug development professionals facing bottlenecks when utilizing potassium (cyclohexylmethyl)trifluoroborate .
Coupling
Mechanistic Overview: The "Why" Behind the Failure Modes
To troubleshoot effectively, we must first isolate where the catalytic cycle breaks down. Potassium (cyclohexylmethyl)trifluoroborate is an air-stable, crystalline salt. However, the very stability of the
If transmetalation is too slow, the active boron species undergoes protodeboronation (yielding methylcyclohexane). If the subsequent reductive elimination is too slow, the
Caption: Catalytic cycle of alkyl Suzuki coupling highlighting competitive failure pathways.
Symptom-Based Troubleshooting Guide
Symptom A: High levels of methylenecyclohexane (Alkene Byproduct)
-
The Causality: The cyclohexylmethyl group possesses a primary carbon attached to a secondary cyclic carbon, providing multiple
-hydrogens. If the center sits too long before reductive elimination, it will abstract a -hydrogen, collapsing the complex into an alkene and . -
The Solution: Force reductive elimination to outpace
-hydride elimination by utilizing sterically demanding, electron-rich dialkylbiaryl phosphine ligands. RuPhos is the gold standard for primary alkyltrifluoroborates[3]. The immense steric bulk of RuPhos forces the aryl and cyclohexylmethyl groups into close proximity on the palladium center, artificially lowering the activation energy for reductive elimination.
Symptom B: Unreacted Aryl Halide & High Protodeboronation (Methylcyclohexane)
-
The Causality: The
salt is not transmetalating fast enough. In the presence of the aqueous base required for the reaction, the unreacted organoboron species simply hydrolyzes (protodeboronates). -
The Solution: Optimize the biphasic solvent ratio. The reaction requires water to dissolve the trifluoroborate and slowly hydrolyze it to the active boronic acid, but too much water accelerates protodeboronation. Switch to a strict 10:1 Toluene/H2O ratio [3]. Ensure you are using
or ; weaker bases will not sufficiently activate the boronic acid intermediate.
Symptom C: Reaction mixture is a clumpy, insoluble suspension
-
The Causality: Potassium alkyltrifluoroborates are essentially insoluble in pure non-polar solvents like toluene, THF, or dioxane.
-
The Solution: Do not attempt anhydrous conditions. If your aryl halide is highly water-sensitive, consider switching to a pre-hydrolyzed boronic acid, though isolating cyclohexylmethylboronic acid is notoriously difficult due to its instability. Stick to the trifluoroborate salt and rely on the biphasic Toluene/H2O system.
Quantitative Ligand Performance Data
The choice of ligand dictates the ratio of cross-coupled product to
| Ligand System | Relative Yield (%) | Mechanistic Rationale | |
| < 10% | High | Insufficient electron density to accelerate oxidative addition; lacks steric bulk to force reductive elimination. | |
| 30 - 40% | Moderate | Bidentate nature restricts geometry, but bite angle is not optimized for bulky | |
| cataCXium A | 70 - 80% | Low | Excellent for secondary alkyls, but slightly less optimal for primary alkyls with bulky |
| RuPhos | 85 - 95% | Trace | Optimal. Monodentate, highly electron-rich, and sterically forces rapid reductive elimination [3]. |
Self-Validating Experimental Protocol
This protocol utilizes the Molander conditions optimized for primary alkyltrifluoroborates [3]. It is designed as a "self-validating system"—meaning it includes specific observational checkpoints to ensure the chemistry is proceeding correctly before committing to workup.
Reagents:
-
Potassium (cyclohexylmethyl)trifluoroborate (1.5 equiv)
-
Aryl Chloride/Bromide (1.0 equiv, 0.5 mmol scale)
- (2 mol %)
-
RuPhos (4 mol %)
- (3.0 equiv)
-
Toluene /
(10:1 ratio, 0.25 M)
Step-by-Step Methodology:
-
Catalyst Pre-activation (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a stir bar, add
(2.2 mg, 0.01 mmol) and RuPhos (9.3 mg, 0.02 mmol). Evacuate and backfill with Argon (3x). Add 1.0 mL of anhydrous Toluene.-
Validation Checkpoint: Stir at room temperature for 5-10 minutes. The solution should transition from reddish-brown to a clear, pale yellow/orange, indicating the successful formation of the active
complex.
-
-
Substrate Addition: Open the flask under a positive flow of Argon. Add the aryl halide (0.5 mmol), potassium (cyclohexylmethyl)trifluoroborate (153 mg, 0.75 mmol), and finely milled
(207 mg, 1.5 mmol). -
Solvent Introduction: Add an additional 1.0 mL of Toluene, followed by 0.2 mL of degassed, deionized
.-
Validation Checkpoint: The mixture will be biphasic. The trifluoroborate salt will partially dissolve in the aqueous micro-droplets.
-
-
Thermal Cycling: Seal the tube and heat to 80 °C in an oil bath with vigorous stirring (1000+ RPM is critical for biphasic reactions).
-
Reaction Monitoring (4 hours): Withdraw a 10
aliquot of the organic layer, dilute in EtOAc, and analyze via GC-MS.-
Validation Checkpoint: Look for the depletion of the Ar-X peak. If a peak corresponding to
(dehalogenation) is dominant, your solvent was not properly degassed, leading to oxidation of the ligand and subsequent hydride abstraction.
-
-
Workup: After 24 hours, cool to room temperature. Dilute with
(5 mL) and extract with EtOAc (3 x 5 mL). Wash the combined organics with brine, dry over , and concentrate under reduced pressure. Purify via flash chromatography.
preventing protodeboronation of alkyltrifluoroborates in Suzuki reactions
Technical Support Center: Managing and Preventing Protodeboronation of Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling
Welcome to the Advanced Applications Support Center. As drug discovery and complex molecule synthesis increasingly rely on
However, researchers frequently encounter truncated reaction yields characterized by the presence of a deboronated alkane byproduct ((\text{R-H})). This phenomenon—protodeboronation—destroys the nucleophilic partner before productive cross-coupling can occur. This guide explores the chemical causality behind this side reaction and provides field-proven methodologies to mathematically favor productive transmetalation.
Part 1: The Mechanistic Causality of Protodeboronation
Alkyltrifluoroborates do not actively participate in cross-coupling in their resting tetrahedral state. They are strictly "precatalysts" that must undergo slow, base-promoted hydrolysis to unmask the reactive alkylboronic acid ((\text{R-B(OH)}_2)) [1].
The yield of your reaction is determined by a strict kinetic tug-of-war. For cross-coupling to succeed, the rate of palladium transmetalation (
Mechanistic divergence: Transmetalation vs. Protodeboronation in Suzuki couplings.
Part 2: Frequently Asked Questions (FAQs)
Q: Why do alkyltrifluoroborates undergo protodeboronation if the B–F bond is so strong? A: The B–F bond is indeed robust, which is why (\text{R-BF}_3\text{K}) salts are bench-stable. However, the Suzuki-Miyaura reaction requires aqueous basic conditions to operate. In these conditions, the (\text{R-BF}_3\text{K}) undergoes continuous equilibrium hydrolysis to (\text{R-B(OH)}_2) [1]. If the subsequent transmetalation step to Palladium is sluggish—often the case with sterically demanding alkyl groups—the boronic acid lingers in the basic medium. Hydroxide ions coordinate to form ([\text{R-B(OH)}_3]^-), which subsequently undergoes rapid protonolysis to yield an alkane and boric acid [4].
Q: Can I just use an anhydrous solvent to prevent this? A: No. Alkyltrifluoroborates strictly require water to shed their fluoride ligands and become transmetalation-active. If you run the reaction under perfectly anhydrous conditions, the (\text{R-BF}_3\text{K}) will remain inert, and your electrophile will likely undergo competitive reduction or homocoupling [2]. The solution is not zero water, but controlled water (typically biphasic systems).
Q: Does the degree of substitution (primary vs. secondary) affect protodeboronation? A: Drastically. Primary alkyltrifluoroborates transmetalate faster but are still susceptible to protodeboronation if the catalyst turns over slowly[3]. Secondary alkyls suffer from both protodeboronation and competitive (\beta)-hydride elimination after transmetalation. Each class requires specific bulky, electron-rich phosphine ligands (like RuPhos) to accelerate transmetalation and stabilize the Pd-alkyl intermediate.
Part 3: Troubleshooting Guide & Quantitative Parameters
When yields plummet and alkane byproducts spike, consult the following decision tree to isolate the kinetic bottleneck in your catalytic cycle.
Stepwise decision tree for isolating and resolving protodeboronation causes.
Quantitative Optimization Table
To mathematically suppress protodeboronation, you must engineer conditions that restrict the ambient concentration of (\text{R-B(OH)}_2) while ensuring a highly active Pd(II) species is always waiting to capture it.
| System Variable | Ideal Condition | Causative Rationale | Consequence of Sub-Optimal Choice |
| Solvent Ratio | Toluene/H₂O (3:1 or 10:1) | Biphasic systems partition the (\text{R-BF}_3\text{K}) (aqueous) from the Pd catalyst (organic). Slow mass transfer perfectly mimics "slow-release" mechanisms [1]. | Monophasic solvents (e.g., pure THF/H₂O) cause rapid global hydrolysis, flooding the system and triggering massive protodeboronation. |
| Base Strength | (\text{K}_2\text{CO}_3) or (\text{Cs}_2\text{CO}_3) | Provides a buffered pH high enough to promote transmetalation but low enough to limit formation of the highly unstable boronate anion [4]. | Strong hydroxides ((\text{NaOH}), (\text{KOH})) instantly cleave the C–B bond of the unmasked boronic acid, yielding >80% alkane. |
| Ligand Profile | RuPhos or XPhos | Highly electron-rich ligands drastically lower the kinetic barrier for | Generic ligands ((\text{PPh}_3)) result in a sluggish Pd cycle; the unmasked boronic acid sits in base too long and decomposes. |
Part 4: Validated Experimental Methodology
The following protocol leverages the insights of Dreher, Molander, and colleagues to orchestrate a "self-validating" B-alkyl Suzuki-Miyaura coupling [3]. It relies on a biphasic solvent system and Buchwald-type ligands to ensure
Self-Validating Protocol: Primary Alkyltrifluoroborate Coupling
Note: This protocol includes built-in verification steps to validate system integrity before committing rare materials.
1. Reagent Preparation (Glovebox or Standard Schlenk Line)
-
To an oven-dried, argon-purged reaction vial, add (\text{Pd(OAc)}_2) (2–5 mol%) and RuPhos (4–10 mol%).
-
Add the primary alkyltrifluoroborate (
) and the aryl chloride ( ). -
Add anhydrous (\text{K}_2\text{CO}_3) (
). -
Validation Check: The dry powder mixture should appear stable with no color changes indicating premature Pd reduction.
2. Solvent Degassing (Critical Step)
-
Prepare a mixture of Toluene and deionized Water (typically a 3:1 to 10:1 volume ratio).
-
Sparge the solvent mixture with Argon for at least 30 minutes.
-
Causality: Oxygen must be strictly excluded not because of the boron species, but because electron-rich phosphines like RuPhos oxidize rapidly. An oxidized ligand halts transmetalation, leaving the alkyl group stranded to undergo protodeboronation.
3. Reaction Execution
-
Inject the degassed solvent mixture into the sealed reaction vial.
-
Heat the biphasic mixture to
with vigorous stirring (1000+ rpm). -
Validation Check: The robust stirring is strictly required to ensure efficient mass transfer across the biphasic boundary, pulling the slowly hydrolyzing boronic acid into the organic layer where the active Pd catalyst resides.
4. Reaction Monitoring and Mass Balance Calculation
-
After 12-16 hours, cool the reaction and perform an aqueous extraction.
-
Analyze the organic layer via GC-MS or LC-MS.
-
Self-Validation: Calculate the mass balance. If you see unreacted aryl chloride combined with high levels of the alkane ((\text{R-H})), the protodeboronation pathway out-competed the coupling. You must either reduce the water volume or increase the catalyst loading to accelerate transmetalation.
References
-
Selection of boron reagents for Suzuki–Miyaura coupling Alastair J. J. Lennox, Guy C. Lloyd-Jones. Chemical Society Reviews, 2014, 43, 412-443.[Link]
-
Organotrifluoroborates: Another Branch of the Mighty Oak Gary A. Molander. The Journal of Organic Chemistry, 2015, 80(16), 7837-7848.[Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides Spencer D. Dreher, Siang-Ee Lim, Deidre L. Sandrock, Gary A. Molander. The Journal of Organic Chemistry, 2009, 74(10), 3626-3631.[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Hannah L. D. Hayes, Ran Wei, et al. Journal of the American Chemical Society, 2021, 143(36), 14814-14826.[Link]
Technical Support Center: Navigating the Aqueous Chemistry of Organotrifluoroborates
Welcome to our dedicated support center for the application of organotrifluoroborates. This resource is tailored for researchers, chemists, and drug development professionals who are leveraging these versatile reagents. Herein, we address frequently encountered issues and provide in-depth guidance on the stability and reactivity of organotrifluoroborates, particularly concerning the influence of water.
Section 1: Fundamental Principles - Stability in Aqueous Environments
FAQ 1.1: I've always been cautious with organoboron compounds and water. How do organotrifluoroborates hold up in aqueous media?
This is a critical and well-founded question. While many organoboron species require anhydrous conditions, potassium organotrifluoroborate salts (R-BF₃K) are a notable exception, exhibiting considerable stability in both air and moisture.[1][2] This robustness is a significant practical advantage, simplifying their handling and storage. However, their stability in solution is not absolute and is critically dependent on the pH of the aqueous environment.
The enhanced stability of organotrifluoroborates stems from the strong boron-fluorine bonds and the tetracoordinate, anionic nature of the boron center.[3] In their solid, crystalline state, they are remarkably stable and can often be stored indefinitely without special precautions.[4] When dissolved in water, they exist in a dynamic equilibrium with their corresponding boronic acids and fluoride ions.
Diagram 1: Aqueous Hydrolysis Equilibrium of Organotrifluoroborates
Caption: Reversible hydrolysis of a potassium organotrifluoroborate to its corresponding boronic acid in water.
FAQ 1.2: My reaction is sensitive to pH. How does this affect the stability of my organotrifluoroborate?
The pH of the aqueous solution is a paramount factor controlling the stability of organotrifluoroborates. They are generally most stable under neutral to basic conditions.
-
Acidic Conditions (pH < 4): In acidic media, the hydrolysis equilibrium (see Diagram 1) is driven towards the formation of the boronic acid.[5][6][7][8] This occurs because fluoride ions are protonated, shifting the equilibrium to the right. If the reactivity of the intact trifluoroborate is desired, acidic conditions should be avoided.
-
Neutral to Basic Conditions (pH > 7): Organotrifluoroborates exhibit their highest stability in neutral to basic aqueous solutions. The equilibrium lies significantly to the left, favoring the trifluoroborate salt. However, the rate of hydrolysis is highly dependent on the nature of the organic group (R).[6][7][8]
Table 1: Influence of pH on Organotrifluoroborate Stability
| pH Range | Predominant Boron Species | General Stability | Key Considerations for Reactions |
| < 4 | Boronic Acid | Low | Useful if the boronic acid is the intended reactive species. |
| 4 - 6 | Equilibrium Mixture | Moderate | Potential for variable reaction outcomes; precise pH control is crucial. |
| > 7 | Organotrifluoroborate | High | Optimal for reactions requiring the intact trifluoroborate or its slow hydrolysis. |
Section 2: Troubleshooting Reactivity in Aqueous Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a pillar of modern synthesis, and organotrifluoroborates are excellent reagents for this transformation.[9][10] Water is often a key component in these reactions.
FAQ 2.1: My Suzuki-Miyaura reaction using an organotrifluoroborate is not proceeding as expected. What is the role of water?
It may seem counterintuitive, but water is often crucial for the success of Suzuki-Miyaura couplings with organotrifluoroborates.[1] Water facilitates the controlled, in-situ hydrolysis of the relatively unreactive trifluoroborate to a more active boronic acid (or a related boronate species), which is then able to undergo transmetalation with the palladium catalyst.[9] This "slow release" of the active boron species can minimize side reactions like protodeboronation and homocoupling that can plague reactions using boronic acids directly.[6][7][8]
Diagram 2: The Role of Water in the Suzuki-Miyaura Catalytic Cycle
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgsyn.org [orgsyn.org]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
catalyst poisoning in Suzuki reactions with potassium (cyclohexylmethyl)trifluoroborate
Module: Troubleshooting Catalyst Poisoning in Potassium (Cyclohexylmethyl)trifluoroborate Suzuki-Miyaura Couplings Prepared by: Senior Application Science & Process Chemistry Team
Welcome to the Technical Support Center. Successfully driving sp³-sp² cross-coupling reactions utilizing unactivated primary alkyltrifluoroborates requires navigating a delicate kinetic balance. The incorporation of the bulky cyclohexylmethyl moiety presents unique mechanistic hurdles compared to standard aryl-aryl couplings. This guide provides causal insights, self-validating methodologies, and proven troubleshooting frameworks to mitigate catalyst deactivation and maximize coupling efficiency.
The Mechanistic Reality of Catalyst Poisoning
As process scientists, we must treat catalyst poisoning not as a random failure, but as a predictable kinetic deviation. When cross-coupling potassium (cyclohexylmethyl)trifluoroborate, catalyst deactivation typically stems from three root causes:
-
Transmetalation Starvation & Pd Aggregation: Unlike traditional boronic acids, trifluoroborates (
) are exceptionally stable, tetracoordinate species that cannot undergo direct transmetalation. They must undergo solvolysis (hydrolysis) mediated by water and a base to unmask the active trivalent boronate species[1],[2]. If this hydrolysis rate is artificially bottlenecked—such as by running the reaction under strictly anhydrous conditions—the highly reactive oxidative addition complex ( ) is left "starved." Without its transmetalating partner, the Pd(II) complex decays through off-cycle pathways, ultimately precipitating as inactive Pd(0) nanoparticles, universally recognized as "Pd black"[3],[4]. -
Steric-Induced
-Hydride Elimination: The cyclohexylmethyl group is an unactivated primary alkyl substituent equipped with -hydrogens. The large spatial footprint of the cyclohexyl ring can distort the coordination geometry around the palladium center, forcing the -hydrogens into close proximity to the metal. This geometric strain lowers the activation barrier for rapid -hydride elimination, permanently trapping the palladium as an inactive hydride species and generating methylenecyclohexane as a dead-end byproduct[5],[6]. -
Ligand Oxidation: To outcompete
-hydride elimination, modern methodologies rely on sterically demanding, highly electron-rich phosphines like RuPhos or Catacxium A to heavily accelerate the reductive elimination step[5]. However, these nucleophilic phosphines are highly susceptible to oxidation by trace molecular oxygen. Oxidative stripping of the phosphine leaves the bare palladium exposed, which immediately precipitates out of solution[4].
Mechanistic pathways of catalyst poisoning and desired product formation in Suzuki couplings.
Diagnostic Logic Workflow
Utilize this decision tree when addressing sluggish kinetics or visible catalyst precipitation.
Diagnostic logical relationship tree for resolving catalyst deactivation.
Quantitative Troubleshooting Matrix
Based on structural optimizations from parallel microscale experimentations, the choice of solvent, base, and catalyst critically dictates the lifespan of the reaction before poisoning occurs.
| Catalyst System | Solvent / Base System | Primary Deactivation Pathway | Experimental Observation | Avg. Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | THF (Anhydrous), K₂CO₃ | Transmetalation Starvation | Rapid wall-coating of Pd black within 15 mins. | < 5% |
| Pd(dppf)Cl₂ (3 mol%) | Toluene / H₂O (3:1), K₃PO₄ | High levels of methylenecyclohexane detected via GC-MS. | 35–40% | |
| Pd(OAc)₂ + RuPhos | CPME / H₂O (10:1), Cs₂CO₃ | Catalyst Starvation | Sluggish conversion, unreacted aryl halide persists. | 55–60% |
| Pd(OAc)₂ + Catacxium A | Toluene / H₂O (3:1), Cs₂CO₃ | Minimal (Optimal Conditions) | Clear phase transition, steady coupling kinetics. | > 85% |
Self-Validating Experimental Protocol: Biphasic Microscale-to-Macroscale Coupling
This protocol acts as a self-validating system; each step has an intrinsic visual or analytical verification to ensure the catalyst remains alive.
Step 1: Pre-Catalyst Activation
-
Action: In a rigorously argon-purged Schlenk flask, combine 2 mol%
and 4 mol% Catacxium A (or RuPhos) in degassed toluene. Stir at room temperature for 15 minutes. -
Validation Check: Observe the solution transition from a pale yellow to a deep, homogenous orange or red. A failure to shift color indicates oxidized ligand; do not proceed—discard and restart.
Step 2: Substrate and Reagent Integration
-
Action: Add the aryl halide (1.0 equiv), potassium (cyclohexylmethyl)trifluoroborate (1.5 equiv), and
(3.0 equiv). -
Validation Check: The trifluoroborate should remain largely insoluble in the pure organic phase, presenting as a fine white suspension.
Step 3: Hydrolysis Initiation
-
Action: Introduce previously degassed
via syringe to establish a Toluene: volumetric ratio of 3:1[7]. -
Validation Check: The system forms a distinct biphasic mixture. Extract a micro-drop of the aqueous layer; it must test at pH > 10 to ensure a robust solvolysis environment.
Step 4: Reaction Execution
-
Action: Heat the flask to 80 °C with aggressive stirring (800+ rpm). Aggressive stirring is critical to maximize the interfacial surface area between the aqueous boronate supply and the organic palladium sink.
-
Validation Check: Monitor via GC-MS or TLC at the 1-hour mark. The complete absence of methylenecyclohexane confirms the successful suppression of
-hydride elimination. If Pd black deposits on the flask walls before 30 minutes, trace oxygen intrusion has occurred.
Step 5: Quench and Analysis
-
Action: Cool the reaction to room temperature, dilute with EtOAc, and wash sequentially with saturated aqueous
and brine.
Frequently Asked Questions (FAQs)
Q: My reaction mixture turns black within 15 minutes of heating. What is happening? A: You are experiencing rapid catalyst precipitation (Pd black)[4]. This is usually caused by oxygen poisoning of the highly sensitive phosphine ligand, or a transmetalation step that is far too slow, thereby starving the Pd(II) complex. Ensure you are utilizing a biphasic solvent system (like Toluene/Water) to facilitate the continuous hydrolysis of the trifluoroborate[7].
Q: I am detecting significant amounts of methylenecyclohexane and homocoupled aryl species. How do I fix this?
A: Methylenecyclohexane is the classic byproduct of uncontrolled
Q: Can I use strict anhydrous conditions for this reaction to prevent side reactions? A: No. Potassium trifluoroborates are exceptionally stable and uniquely require a protic source (water or alcohols) combined with a strong base to unmask the active boronate species[2]. Enforcing anhydrous conditions will entirely shut down the transmetalation phase, leaving your catalyst completely starved until it dies[1],[2].
Q: Does the counter-ion of the base matter for avoiding deactivation?
A: Yes. The solubility and ionic strength of the base directly regulate the steady-state concentration of the active boronate.
References
-
Gary A. Molander, Deidre L. Sandrock. "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers", ResearchGate. URL: 1
-
S. D. Dreher, P. G. Dormer, D. L. Sandrock, G. A. Molander. "Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation", Organic Chemistry Portal. URL: 5
-
PNAS Authors. "Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis", PNAS. URL: 6
-
G. A. Molander et al. "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides", PMC (NIH). URL: 7
-
RUA Institutional Repository. "The Suzuki-Miyaura reaction after the Nobel prize", RUA. URL: 3
-
Chemistry LibreTexts. "Suzuki-Miyaura Coupling", Chemistry LibreTexts. URL: 2
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide", Yoneda Labs. URL: 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rua.ua.es [rua.ua.es]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation [organic-chemistry.org]
- 6. pnas.org [pnas.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
work-up procedures for reactions involving potassium trifluoroborates
Advanced Technical Support Center: Potassium Organotrifluoroborate ( ) Work-Up Procedures
Welcome to the technical support center for organoboron cross-coupling workflows. While potassium organotrifluoroborates (
This guide provides field-proven, mechanistically grounded troubleshooting protocols for the synthesis, isolation, and post-reaction work-up of
Comparative Matrix: Work-Up Behaviors of Organoboron Reagents
To understand why specific procedures are required, we must first compare
| Reagent Class | Primary Work-Up Complication | Aqueous Solubility | Stability to Hydrolysis | Recommended Work-Up Mitigation |
| Boronic Acids | Amphiphilic emulsion formation; streak on silica. | Moderate / Variable | Low (Prone to protodeboronation) | Avoid aqueous work-up; direct column chromatography. |
| Pinacol Esters | Pinacol byproduct is difficult to remove. | Low | High | Hexane washes; azeotropic removal of pinacol[2]. |
| Trifluoroborates | Highly ionic; traps organic products in aqueous layers. | High | Very High | Mild phosphate buffering; acetone extraction for isolation. |
PART I: Synthesis & Isolation of Salts
FAQ 1: Why is my reaction flask becoming etched or frosted during the synthesis of salts?
Causality: The classical method for converting boronic acids to trifluoroborates relies on Potassium Hydrogen Difluoride (
FAQ 2: When I synthesize from a pinacol ester, why do I get a gummy residue instead of a crystalline solid?
Causality: The released pinacol acts as a powerful cosolvent and plasticizer. More critically, pinacol pushes the thermodynamic equilibrium backward, triggering partial reformation of the boronic ester[2].
Solution: Pinacol forms a highly volatile azeotrope with water under moderate vacuum. Repeated evaporation from aqueous methanol physically removes the pinacol, forcing the equilibrium entirely toward the crystalline
Protocol 1: Azeotropic Pinacol Removal & Isolation (Self-Validating Method)
Use this protocol to synthesize analytically pure
-
Fluorination: To a methanolic solution of the pinacol ester, add aqueous
(4.5 equiv). Stir for 1 hour at room temperature. -
Initial Concentration: Remove the volatiles under reduced pressure to yield a crude solid residue.
-
Azeotropic Evaporation: Re-dissolve the solid in 50% aqueous methanol. Evaporate to dryness on a rotary evaporator (moderate vacuum, 40 °C). Repeat this dissolution-evaporation cycle 3 times[2].
-
Self-Validation (NMR Check): Take a small aliquot of the dry solid and record a
NMR spectrum in . Check the chemical shift at 1.14 ppm (the pinacol singlet). If the integral represents mol % pinacol, execute one more azeotropic cycle[2]. -
Extraction: Once validated, suspend the solid in dry acetone and stir vigorously. The pure
dissolves, leaving inorganic fluoride/borate salts behind. -
Filtration & Concentration: Filter the suspension through a Celite pad and concentrate the filtrate to yield the pure, highly crystalline
product.
Workflow for the azeotropic removal of pinacol and isolation of R-BF3K salts.
PART II: Post-Reaction Work-Up (Suzuki-Miyaura Couplings)
FAQ 3: Following a cross-coupling reaction, my organic product is trapped in a stubborn emulsion. How do I break it?
Causality: As
Protocol 2: Emulsion-Free Biphasic Extraction (Self-Validating Method)
Use this procedure to separate non-polar cross-coupled products from unreacted
-
Buffered Quench: Cool the crude Suzuki reaction mixture to room temperature. Dilute the mixture by adding 1M
(aqueous) until the pH of the aqueous layer reaches ~5.0–6.0[2]. Causality: The mild phosphate buffer neutralizes basic catalysts without being acidic enough to degrade acid-sensitive cross-coupled products. It immediately protonates basic borate complexes, destroying their surfactant properties. -
Organic Dilution: Add 5 to 10 volumes of an organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate). Swirl gently (do not shake vigorously).
-
Mechanical Separation: Pour the entire biphasic mixture directly into a phase-separator cartridge equipped with a hydrophobic polytetrafluoroethylene (PTFE) frit[4].
-
Self-Validation (Gravimetric Elution): Allow gravity to draw the layers down. The frit relies strictly on surface tension, not density. The free-flowing organic phase (containing your coupled product) will elute smoothly. The aqueous phase (containing unreacted
, fluoride salts, and basic waste) will be completely retained above the frit. If the flow stalls entirely, it validates that your initial pH adjustment was insufficient, leaving polymeric borates that have blinded the frit. -
Collection: Concentrate the eluted organic layer under reduced pressure for subsequent flash chromatography.
Biphasic work-up protocol resolving emulsions post-Suzuki-Miyaura coupling.
References
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Publications -[Link]
-
KHF2 and glassware - Academia.edu -[Link]
-
Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - CORE -[Link]
-
Improved method for the conversion of pinacolboronic esters into trifluoroborate salts - University of Bristol / Elsevier -[Link]
troubleshooting low conversion in alkyltrifluoroborate cross-coupling
Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize C(sp²)–C(sp³) cross-couplings using potassium alkyltrifluoroborates (
This guide bypasses generic advice, offering causally-driven troubleshooting, mechanistic insights, and self-validating workflows to rescue your stalled reactions.
Part 1: The Mechanistic Triad of Failure (Why Reactions Stall)
When an alkyltrifluoroborate cross-coupling stalls at <20% conversion, the root cause almost always traces back to one of three mechanistic bottlenecks. Understanding the causality behind these steps is crucial for rational optimization.
1. The Transmetalation Bottleneck (Solvolysis Failure)
Potassium alkyltrifluoroborates are essentially inert to transmetalation in their native state. They must undergo controlled, in situ hydrolysis to generate the active, nucleophilic boronic acid or hydroxyboronate complex. If your solvent system is purely non-polar (e.g., anhydrous toluene), solvolysis cannot occur, and the intact
2. Competitive Protodeboronation
If you add too much water or use an overly aggressive base at high temperatures, the transient alkylboronic acid is generated faster than the palladium catalyst can consume it. This leads to the hydrolytic cleavage of the C–B bond (protodeboronation), irreversibly converting your precious starting material into a useless alkane (
3.
Part 2: Diagnostic Troubleshooting Workflow
Use the logical flowchart below to analyze your crude reaction mixture and pinpoint the failure mode.
Logical troubleshooting flowchart for identifying and resolving low conversion in cross-couplings.
Part 3: In-Depth Technical FAQs
Q: My GC-MS shows <10% conversion, and the primary alkyltrifluoroborate is completely unreacted in the aqueous wash. What is blocking the reaction?
A: You likely have a mismatch in your biphasic solvent system or ligand.
Q: I am attempting to couple a sterically hindered secondary alkyltrifluoroborate. Yields are abysmal (~15%), and I'm detecting isomerized (linear) products. How do I force the desired C–C bond formation?
A: This is a classic
Q: The Palladium system is still yielding too many alkene byproducts for my secondary alkyl substrate. Is there an alternative pathway?
A: Yes. Abandon the two-electron Palladium cycle entirely and utilize Photoredox/Nickel Dual Catalysis . By applying an Iridium photocatalyst (e.g.,
Q: In my Photoredox/Ni dual catalysis setup, conversion halts abruptly at 25%. Why did the catalyst die?
A: The excited state of the Iridium photocatalyst (
Part 4: Quantitative Data & Condition Matrix
To prevent exhaustive trial-and-error, consult this empirical matrix summarizing the optimal catalytic systems based on the nature of the alkyltrifluoroborate.
| Alkyl Class | Recommended Catalyst / Ligand System | Optimal Base & Solvent | Expected Yield Range | Dominant Pitfall to Monitor |
| Primary Alkyl | 80–95%[1] | Protodeboronation | ||
| Secondary Alkyl (Pd) | 65–85%[2] | |||
| Secondary Alkyl (Radical) | 60–80%[3] | O₂ Quenching (Needs Degassing) |
Part 5: Self-Validating Experimental Protocols
A protocol is only as good as its verifiability. These methodologies include internal standards, allowing you to sample the organic layer mid-reaction to quantify conversion mathematically without relying on subjective TLC interpretation.
Protocol A: Pd-Catalyzed Primary Alkyltrifluoroborate Coupling
Target Audience: Researchers coupling unhindered primary
-
Reaction Assembly: To a rigorously dried Schlenk tube, add the aryl chloride (1.0 equiv, 0.5 mmol), primary potassium alkyltrifluoroborate (1.1 equiv), and
(3.0 equiv). -
Internal Standard Injection: Add exactly 0.5 equiv of dodecane (or 1,3,5-trimethoxybenzene) as a quantitative internal standard for GC-FID/NMR tracking.
-
Catalyst Addition: Add
(2 mol%) and RuPhos (4 mol%). -
Solvent & Degas: Add Toluene (2.0 mL) and degassed
(0.2 mL) to achieve a 10:1 ratio. Degas the entire mixture via three freeze-pump-thaw cycles. Backfill with Argon. -
Execution: Seal the tube and heat at 80 °C for 24 hours with vigorous stirring (1000 rpm) to ensure the biphasic mixture interacts.
-
Validation: At 4 hours, halt stirring, allow phases to separate, and pull 10 µL of the top organic layer. Dilute in EtOAc and run GC-FID. Compare the product peak integral to the dodecane standard to verify active turnover.
Protocol B: Photoredox/Nickel Dual Catalytic Secondary Alkyl Coupling
Target Audience: Researchers bypassing
-
Reaction Assembly: In an oven-dried vial equipped with a Teflon septa, add the aryl bromide (1.0 equiv, 0.5 mmol), secondary potassium alkyltrifluoroborate (1.5 equiv),
(0.5 equiv), and (10 mol%) with dtbbpy (10 mol%). -
Photocatalyst: Add
(2 mol%). -
Solvation & Additive: Add anhydrous DMA (0.1 M relative to Ar-Br). Inject 2,6-lutidine (1.0 equiv) to modulate radical generation. Add internal standard (dodecane, 0.5 equiv).
-
Rigorous Degassing: Freeze-pump-thaw (x3). Do not skip this step, or O₂ will quench the Iridium cycle.
-
Irradiation: Place the vial 2 cm away from a 34 W Blue LED lamp (approx. 440 nm). Crucial: Direct a cooling fan across the setup to maintain an ambient temperature of 25 °C. Heat destroys the active Ni-complex.
-
Validation: Sample 20 µL after 8 hours. If conversion is <20% but starting material remains, re-degas the system.
Part 6: Comprehensive References
The strategies, ligand optimizations, and mechanistic interventions detailed in this guide are thoroughly grounded in the following peer-reviewed literature.
-
Tellis, J. C., Amani, J., & Molander, G. A. (2016). Single-Electron Transmetalation: Photoredox/Nickel Dual Catalytic Cross-Coupling of Secondary Alkyl β-Trifluoroboratoketones and -esters with Aryl Bromides. Organic Letters, 18(12), 2994-2997. URL:[Link][3]
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259. URL:[Link][2]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626-3631. URL:[Link][1]
Sources
Validation & Comparative
potassium (cyclohexylmethyl)trifluoroborate vs. other cyclohexylmethyl organometallics (Grignard, organozinc)
Introducing aliphatic, C(sp³)-rich motifs into aromatic scaffolds is a cornerstone of modern drug discovery. Due to the high propensity for undesired β-hydride elimination and the general instability of primary alkylboronic acids, researchers must carefully select their transmetalation partners.
This guide provides an objective, deeply technical comparative analysis of potassium (cyclohexylmethyl)trifluoroborate against leading alternatives such as cyclohexylmethylzinc and cyclohexylmethylmagnesium halides. By unpacking the underlying mechanistic causality and rigorously outlining self-validating protocols, this document empowers synthetic chemists to select the optimal reagent for late-stage API functionalization.
Mechanistic Divergence: Stability vs. Reactivity
The cross-coupling of cyclohexylmethyl groups relies on matching the innate nucleophilicity of the organometallic reagent to the specific tolerance of the substrate's functional groups.
-
Potassium (Cyclohexylmethyl)trifluoroborate (CAS: 1346647-18-4) : Operating via the Suzuki-Miyaura pathway, this air- and moisture-stable solid bypasses the degradation common to aliphatic boronic acids. Its success relies on a "sustained release" mechanism. In a biphasic basic solvent system, the robust –BF₃K unit slowly hydrolyzes to the active boronate species, ensuring a low steady-state concentration that perfectly matches the rate of transmetalation onto the Pd(II) intermediate without accumulating unstable side products 1[1].
-
Cyclohexylmethylzinc Halides (Negishi) : Organozinc reagents exhibit highly polarized C–Zn bonds, making them vastly more nucleophilic than their boron counterparts. This drives rapid, direct transmetalation, allowing reactions to occur without aqueous base, thereby outcompeting β-hydride elimination. However, this reactivity comes at the absolute cost of rigorous moisture and air exclusion 2[2].
-
Cyclohexylmethylmagnesium Halides (Kumada) : Grignard reagents are fiercely nucleophilic. While highly active, their high ionic character inevitably destroys sensitive carbonyl, nitrile, and protic groups, restricting their use strictly to early-stage, unfunctionalized intermediates.
Fig 1: Mechanistic divergence in C(sp³)-C(sp²) transmetalation workflows.
Comparative Performance Analytics
To guide experimental design, the physical constraints and chemical limitations of the three primary cyclohexylmethyl donors are benchmarked below.
Table 1: Physical Handing and Workflow Limitations
| Metric | Potassium (Cyclohexylmethyl)trifluoroborate | Cyclohexylmethylzinc Halide | Cyclohexylmethylmagnesium Halide |
| Physical State | Crystalline Solid | Solution (THF/Ether) | Solution (THF/Ether) |
| Handling Condition | Benchtop (Open Air) | Glovebox / Schlenk technique | Glovebox / Schlenk technique |
| Preparation | Commercially Available 3[3] | Often in-situ or Flow Gen 4[4] | Pre-made or in-situ |
| Transmetalation | Slower, requires basic H₂O | Rapid, direct to Metal(II) | Violent, highly exothermic |
| Byproduct Toxicity | Non-toxic (Boron salts) | Moderate (Zinc salts) | Low (Magnesium salts) |
Table 2: Chemoselectivity & Functional Group (FG) Profile
| Functional Group on Scaffold | Trifluoroborate (Suzuki) | Organozinc (Negishi) | Grignard (Kumada) |
| Esters / Amides | Highly Compatible | Compatible | Incompatible (Direct addition) |
| Ketones / Aldehydes | Compatible | Substrate Dependent | Incompatible |
| Nitriles | Highly Compatible | Compatible | Incompatible |
| Free Amines / Hydroxyls | Compatible | Requires Protection | Requires Deprotonation |
Empirical Workflows & System Validation
High-throughput screening and scale-up processes demand reliable, self-validating protocols. The following workflows juxtapose the robust, biphasic Suzuki method with the rigorously anhydrous Negishi setup.
Fig 2: Procedural setups for Suzuki (Benchtop) vs. Negishi (Schlenk).
Protocol A: Suzuki-Miyaura Biphasic Coupling (Trifluoroborate)
This procedure leverages the unmatched bench stability of potassium (cyclohexylmethyl)trifluoroborate, establishing an operationally simple route for late-stage alkylations 5[5].
Materials & Stoichiometry:
-
Aryl or Heteroaryl Bromide (1.0 equiv)
-
Potassium (cyclohexylmethyl)trifluoroborate (1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (5-10 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
Solvent: Toluene / H₂O (3:1 v/v, pre-degassed)
Step-by-Step Methodology:
-
Assembly (Open Air): Weigh the aryl bromide, the trifluoroborate salt, Cs₂CO₃, and the Pd catalyst directly into a reaction vial on the benchtop.
-
Solvent Addition: Add the degassed Toluene/H₂O mixture. The biphasic nature ensures the organic substrates remain in the toluene layer while the Cs₂CO₃ and trifluoroborate dissolve in the aqueous phase.
-
Reaction: Seal the vial and stir vigorously at 80–100 °C for 12–24 hours. The vigorous stirring maximizes the interfacial area required for the controlled transmetalation.
-
Quench & Extraction: Cool to room temperature. Dilute with water and extract 3x with EtOAc. Dry over Na₂SO₄, filter, and concentrate.
Validation & Analytical Checkpoints:
-
Reagent Integrity: Prior to use, the potassium (cyclohexylmethyl)trifluoroborate should be verified via ¹¹B NMR. A sharp, distinct multiplet (~ 4.5 ppm in D₂O or Acetone-d6) confirms a pristine –BF₃K unit. Broadened peaks indicate undesired bulk hydrolysis to the boronic acid.
-
Yield Validation: Run the crude mixture through a short silica plug and spike with exactly 1.0 equiv of mesitylene (internal standard) for quantitative ¹H NMR yield determination before committing to column chromatography.
Protocol B: Negishi Coupling (Organozinc)
Negishi coupling delivers exceptional reaction rates but relies fundamentally on the uncompromised integrity of the transient zinc species [[4]](4].
Materials & Stoichiometry:
-
Aryl Bromide (1.0 equiv)
-
Cyclohexylmethylzinc bromide solution in THF (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ or RuPhos-Pd-G3 (2-5 mol%)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation (Schlenk Line/Glovebox): Purge a flame-dried flask with Argon. Add the Pd catalyst and aryl bromide.
-
Solvent & Reagent Addition: Dissolve the solids in strictly anhydrous THF. Slowly add the active cyclohexylmethylzinc bromide solution via a gas-tight syringe.
-
Reaction: Stir at room temperature to 60 °C for 4–8 hours.
-
Quench: Carefully quench with saturated aqueous NH₄Cl to neutralize the highly reactive zinc species. Extract with EtOAc.
Validation & Analytical Checkpoints:
-
Active Molarity Titration: Crucial self-validation. Because organozinc solutions degrade via moisture ingress, they must be titrated immediately before use. Titrate an aliquot against a standardized iodine (I₂) solution in THF saturated with LiCl. A sharp transition from deep brown to colorless marks the endpoint, definitively validating the active C–Zn bond concentration.
Synthesis Strategy: Which Reagent to Choose?
-
Late-Stage Drug Functionalization & Library Synthesis: Default to Potassium (cyclohexylmethyl)trifluoroborate . Its open-air handleability, combined with complete orthogonality to esters, nitriles, and amines, makes it the supreme choice for parallel medicinal chemistry and high-throughput arrays 6[6].
-
Sterically Congested or Electron-Rich Electrophiles: Default to Cyclohexylmethylzinc halides . The sheer kinetic force of the Negishi transmetalation will often force a difficult coupling where the Suzuki biphasic hydrolysis might stall 4[4].
-
Scale-Up of Simple Building Blocks: Grignard reagents provide superior cost efficiency. Provided the substrate lacks acidic protons or electrophilic carbons, the Kumada coupling eliminates the need for boron or zinc mediators altogether.
References
1. 2.1[1] 3.5[5] 4.2[2] 5.[6] 6. 3[3] 7.[4]
Sources
- 1. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. potassium cyclohexylmethyl trifluoroborate, 1346647-18-4 | BroadPharm [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
case studies of potassium (cyclohexylmethyl)trifluoroborate in complex molecule synthesis
An Application Scientist’s Comparison Guide: Elevating C(sp³)–C(sp²) Fragment Coupling with Potassium (Cyclohexylmethyl)trifluoroborate
The drive to incorporate higher sp³ character (Fsp³) into pharmaceutical pipelines requires robust methodologies for C(sp³)–C(sp²) bond formation. While the Suzuki-Miyaura coupling remains the gold standard, traditional alkylboronic acids and pinacolboronates (Bpin) routinely stumble due to sluggish transmetalation kinetics, oxidative instability, and competitive β-hydride elimination[1].
This technical guide evaluates the mechanistic and practical superiority of potassium (cyclohexylmethyl)trifluoroborate (CAS: 1346647-18-4) as a premier nucleophilic partner in complex molecule synthesis, providing researchers with evidence-backed protocols and comparative data to streamline late-stage alkylation workflows.
Causality in sp³ Cross-Coupling: Why Alkyltrifluoroborates Outperform
Organoboron reagents present a paradox: the more reactive they are in transmetalation, the less stable they are on the bench. Potassium (cyclohexylmethyl)trifluoroborate bypasses this paradox through a unique structural and kinetic mechanism[2].
The "Slow-Release" Kinetic Advantage In typical sp³ cross-coupling, if the alkyl-palladium intermediate persists without undergoing rapid reductive elimination, it collapses via β-hydride elimination to yield off-target alkenes. Alkyl Bpin esters suffer from immense steric hindrance during transmetalation, artificially prolonging the lifetime of the Pd intermediate and driving up β-hydride elimination rates[1]. Conversely, alkylboronic acids transmetalate readily but suffer from severe autoxidation and protodeboronation[3].
Potassium (cyclohexylmethyl)trifluoroborate acts as a protected pre-nucleophile. Under biphasic basic conditions (e.g., Toluene/H₂O with K₂CO₃), the −BF₃K moiety undergoes a slow, controlled hydrolysis to generate the active boronic species in situ[2][4]. This creates a steady-state, low concentration of the reactive nucleophile. By throttling the transmetalation rate, the system starves the catalytic cycle of excess alkylating agent, perfectly matching the kinetics of reductive elimination and effectively shutting down β-hydride elimination pathways[5].
Catalytic cycle showing the slow-release transmetalation of alkyltrifluoroborates.
Quantitative Performance Matrix
To objectively frame the utility of potassium (cyclohexylmethyl)trifluoroborate, we compare it against its direct alkylboron analogues. Data is aggregated from benchmark C(sp³)–C(sp²) coupling studies[1][4].
| Performance Metric | Potassium Alkyltrifluoroborates (R-BF₃K) | Alkyl Pinacolboronates (R-Bpin) | Alkylboronic Acids (R-B(OH)₂) |
| Bench Stability | Excellent: Crystalline, non-hygroscopic solid; unaffected by ambient air[6]. | Moderate: Oily liquids or low-melting solids; prone to slow hydrolysis[1]. | Poor: Highly prone to autoxidation and trimerization (boroxines)[3]. |
| Purification Ease | High: Simple precipitation/recrystallization[2]. | Medium: Requires specialized silica gel chromatography. | Low: Streaking and decomposition on standard silica. |
| Coupling Efficiency (Unactivated Ar-Cl) | High (80-95%): Excellent compatibility with electron-rich/poor aryl chlorides[4]. | Low (<40%): Fails frequently without highly specialized, expensive ligands[1]. | Variable (40-60%): Decomposition outpaces coupling. |
| β-Hydride Elimination Risk | Low: Mitigated by slow-release kinetics[5]. | High: Steric bulk stalls the cycle, promoting elimination. | Medium: Dependent heavily on rapid base concentration. |
Self-Validating Experimental Protocol
The following methodology details the Molander protocol for the Suzuki-Miyaura cross-coupling of potassium (cyclohexylmethyl)trifluoroborate with aryl chlorides[4][5]. This protocol is designed as a self-validating system: by monitoring specific byproducts, the chemist can diagnose exactly where the catalytic cycle is rate-limiting.
Reagents & Catalyst System Rationale:
-
Nucleophile: Potassium (cyclohexylmethyl)trifluoroborate (1.1 equiv).
-
Catalyst/Ligand: Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%). Rationale: RuPhos possesses the exact steric bulk and electron density required to force the rapid reductive elimination of bulky sp³ groups, minimizing side reactions[4].
-
Base/Solvent: K₂CO₃ (3.0 equiv) in Toluene/H₂O (10:1, 0.25 M). Rationale: The precise water ratio is strictly required to induce the slow-release hydrolysis of the −BF₃K salt[5].
Step-by-Step Methodology:
-
Inert Setup: In a dry Schlenk tube equipped with a magnetic stir bar, charge potassium (cyclohexylmethyl)trifluoroborate (0.55 mmol, 1.1 equiv), the aryl chloride (0.50 mmol, 1.0 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and finely ground K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Degassing: Seal the tube with a septum, evacuate, and backfill with ultra-pure N₂ (repeat 3x).
-
Solvent Addition: Introduce rigorously degassed Toluene (1.8 mL) and H₂O (0.18 mL) via syringe.
-
Reaction: Replace the septum with a Teflon-coated screw cap under positive N₂ pressure. Submerge the vessel in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 24 hours. Note: High stir rates are critical due to the biphasic nature of the slow-release mechanism.
-
Diagnostic Quench & Validation (Self-Validating Check):
-
Cool to room temperature. Extract a 50 µL aliquot, dilute in EtOAc, and filter through a micro-plug of silica.
-
GC-MS Analysis:
-
If unreacted Ar-Cl is dominant: Oxidative addition failed (check Pd/ligand integrity).
-
If Ar-H (protodehalogenation) is dominant: Transmetalation is failing, leading to reduction of the Pd intermediate. Increase H₂O fraction slightly to accelerate −BF₃K hydrolysis.
-
If methylenecyclohexane is detected: β-hydride elimination is occurring. Ensure RuPhos is not degraded.
-
-
-
Workup: Dilute the bulk mixture with H₂O (5 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organics with brine, dry over anhydrous MgSO₄, and concentrate. Purify via flash column chromatography to yield the highly pure target C(sp³)-aryl scaffold.
By switching from finicky Bpin esters to potassium (cyclohexylmethyl)trifluoroborate, development scientists can vastly improve the reproducibility and scalability of heavily sp³-hybridized drug targets, eliminating synthetic bottlenecks in late-stage discovery.
References
Sources
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
validation of reaction mechanisms involving cyclohexylmethyl(trifluoro)boranuide
An In-Depth Technical Guide to the Validation of Reaction Mechanisms Involving Cyclohexylmethyl(trifluoro)boranuide
For researchers at the forefront of chemical synthesis and drug development, the precise understanding of a reaction mechanism is not merely an academic exercise; it is the bedrock upon which process optimization, scalability, and innovation are built. Potassium organotrifluoroborates (RBF₃K) have emerged as exceptionally versatile and robust reagents, prized for their stability to air and moisture, which contrasts sharply with their boronic acid counterparts.[1][2] Among these, potassium cyclohexylmethyl(trifluoro)boranuide serves as an excellent model for primary alkyltrifluoroborates, a class of nucleophiles crucial for forging C(sp³)–C(sp²) bonds via cross-coupling reactions.[3]
This guide provides a comprehensive framework for validating the reaction mechanisms of cyclohexylmethyl(trifluoro)boranuide. We will move beyond simple procedural descriptions to dissect the causal logic behind experimental design, comparing and contrasting the premier experimental and computational techniques used to elucidate the true catalytic pathway.
The Central Mechanistic Question: Direct Transmetalation or In Situ Hydrolysis?
The utility of organotrifluoroborates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, hinges on a critical mechanistic question. Does the tetracoordinate boranuide species, [R-BF₃]K, participate directly in the transmetalation step with the palladium catalyst, or does it serve as a stable, slow-release precursor that first hydrolyzes to the corresponding boronic acid, RB(OH)₂, which then enters the catalytic cycle?[4][5][6] The prevailing evidence strongly supports the latter, where the slow, controlled generation of the highly reactive boronic acid minimizes undesirable side reactions like protodeboronation and homocoupling.[2][4] Validating this hypothesis for a specific system like cyclohexylmethyl(trifluoro)boranuide requires a multi-faceted approach.
Caption: The central mechanistic question for organotrifluoroborates in cross-coupling.
I. Experimental Methodologies for Mechanistic Validation
A plausible reaction mechanism must be consistent with empirical evidence. The following experimental techniques provide distinct, yet complementary, data to build a robust mechanistic model.
Kinetic Studies: Unveiling the Rate Law
The most fundamental test of a proposed mechanism is to compare its predicted rate law with the experimentally determined one.[7][8] If the experimental rate is dependent on the concentration of water but independent of the aryl halide concentration at the start of the reaction, it strongly suggests that hydrolysis is a pre-equilibrium step.
Experimental Protocol: Reaction Progress Monitoring by GC-MS
-
Reactor Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add potassium cyclohexylmethyl(trifluoro)boranuide (1.0 equiv), the aryl halide (e.g., 4-bromoanisole, 1.2 equiv), a palladium catalyst [e.g., Pd(OAc)₂ (2 mol%)], a phosphine ligand [e.g., RuPhos (4 mol%)], and a base [e.g., K₂CO₃ (3.0 equiv)].[3]
-
Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., 10:1 toluene/H₂O) and an internal standard (e.g., dodecane) via syringe.
-
Initiation & Sampling: Place the flask in a preheated oil bath at 80 °C and start the timer (t=0). Immediately withdraw the first aliquot (~0.1 mL) via syringe.
-
Quenching: Quench the aliquot by adding it to a vial containing diethyl ether (1 mL) and a small amount of water, then vortex. Pass the organic layer through a small plug of silica gel to remove inorganic salts and the catalyst.
-
Analysis: Inject the quenched sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) to determine the ratio of product to the internal standard.
-
Data Collection: Repeat steps 4-6 at regular intervals (e.g., every 15 minutes for 2 hours, then every 30 minutes) until the reaction is complete.
-
Kinetic Profile: Plot the concentration of the product versus time to generate a reaction progress curve. Determine the initial rate from the initial linear portion of this curve.
-
Order Determination: Repeat the entire experiment while systematically varying the initial concentration of one reactant at a time (e.g., the trifluoroborate, the base, water) to determine the reaction order with respect to each component.
Scientist's Rationale:
-
Why an internal standard? It corrects for variations in injection volume and sample workup, ensuring that changes in the product signal are due to the reaction's progress, not analytical error.
-
Why quench the reaction? It instantly stops the reaction, "freezing" the composition at that specific time point for accurate analysis.
-
Why determine initial rates? At the beginning of the reaction, the concentrations of reactants are known and the influence of product inhibition or catalyst degradation is minimal, providing the cleanest data for determining the rate law.[8]
In Situ Spectroscopic Analysis: Observing the Unseen
While kinetic studies provide indirect evidence, in situ spectroscopic techniques aim to directly observe reactive intermediates in the reaction mixture under operating conditions.[9][10][11]
-
In Situ FTIR/Raman Spectroscopy: This technique can monitor the disappearance of the B-F bonds in the trifluoroborate salt and the appearance of B-O bonds characteristic of a boronic acid or boronate species.[12] The high cost and specialized equipment can be a barrier, but the direct observational data is invaluable.
-
Rapid-Injection NMR (RI-NMR): For faster reactions, RI-NMR allows for the rapid mixing of reagents at low temperatures directly in the NMR tube, enabling the characterization of short-lived intermediates that would be undetectable under standard conditions.[13] This could potentially be used to observe the formation of cyclohexylmethylboronic acid before it is consumed in the catalytic cycle.
Isotopic Labeling: Following the Atoms
Isotopic labeling is a powerful and definitive technique for tracing the path of atoms or molecular fragments through a reaction sequence.[14][15][16][17] An experiment can be designed to confirm whether the cyclohexylmethyl group remains intact and to probe for potential side reactions.
Experimental Protocol: Deuterium Labeling Study
-
Synthesis of Labeled Reagent: Synthesize potassium (1,1-dideuterio-cyclohexylmethyl)trifluoroborate. This can be achieved by reducing cyclohexanecarboxaldehyde with a deuterium source like sodium borodeuteride (NaBD₄) to form the deuterated alcohol, followed by conversion to the corresponding bromide and subsequent borylation and trifluoroborate formation.
-
Cross-Coupling Reaction: Perform the Suzuki-Miyaura cross-coupling reaction under the standard conditions described in the kinetics protocol using the deuterated trifluoroborate.
-
Product Isolation & Analysis: Isolate the cross-coupled product (e.g., 1-(1,1-dideuterio-cyclohexylmethyl)-4-methoxybenzene).
-
Spectroscopic Analysis: Analyze the purified product by ¹H NMR, ²H NMR, and Mass Spectrometry.
-
¹H NMR: The signal corresponding to the benzylic protons (–CH₂–Ar) should be absent or significantly diminished.
-
²H NMR: A signal should be present confirming the location of the deuterium atoms.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be two mass units higher than the unlabeled product.
-
Scientist's Rationale:
-
Why deuterium at the α-position? This position is most susceptible to side reactions like β-hydride elimination. If the deuterium labels remain at this position in the product, it provides strong evidence that the C-B bond is cleaved directly during transmetalation without rearrangement or elimination/re-addition pathways.
-
Self-Validating System: The combination of NMR and MS provides unambiguous confirmation. If MS shows the correct mass increase but NMR shows the deuterium has scrambled to other positions, it refutes the proposed simple pathway and points to a more complex mechanism.
II. Computational Validation: Density Functional Theory (DFT)
In modern mechanistic studies, computational chemistry is an indispensable partner to experimentation.[18][19] Density Functional Theory (DFT) allows for the calculation of the potential energy surface of a reaction, providing invaluable insights into the feasibility of proposed pathways.[20][21][22]
Methodology:
-
Model the Pathways: Construct computational models for the key steps of both the direct transmetalation and the hydrolysis-first pathways.
-
Locate Transition States: For each elementary step (e.g., B-F bond cleavage, oxidative addition, transmetalation), calculate the structure and energy of the transition state (TS).
-
Calculate Activation Barriers: The energy difference between the reactants and the transition state for each step is the activation energy barrier (ΔG‡).
-
Compare Pathways: The pathway with the lowest overall activation energy barrier is the most kinetically favorable and, therefore, the most likely mechanism.
For the cyclohexylmethyl(trifluoro)boranuide system, DFT calculations consistently show that the energy barrier for the initial hydrolysis to the boronic acid is significantly lower than the barrier for the direct transmetalation of the trifluoroborate with the Pd(II) complex.[5] This computational evidence strongly corroborates the "slow release" hypothesis derived from experimental studies.
Caption: A comprehensive workflow for validating a reaction mechanism.
III. Comparative Guide: Cyclohexylmethyl Boron Reagents
The choice of organoboron reagent is a critical decision in synthesis design. Here, we compare cyclohexylmethyl(trifluoro)boranuide with its primary alternatives.
| Feature | Potassium Cyclohexylmethyl(trifluoro)boranuide | Cyclohexylmethylboronic Acid | Cyclohexylmethylboronic Acid MIDA Ester |
| Physical State | Crystalline Solid[1] | Often a waxy solid or oil | Crystalline Solid[23] |
| Air & Moisture Stability | Excellent. Indefinitely stable, easy to handle and store.[1] | Poor. Prone to dehydration to form cyclic boroxines and protodeboronation.[4] | Excellent. Highly stable and compatible with chromatography.[23] |
| Handling | Easy, non-hygroscopic.[1] | Requires inert atmosphere for long-term storage and careful handling. | Easy, benchtop stable. |
| Reactivity in Coupling | Acts as a slow-release source of the boronic acid, often leading to cleaner reactions and higher yields by minimizing side reactions.[2][4] | Highly reactive, but can lead to side reactions (homocoupling, protodeboronation) if its concentration becomes too high. | Requires a deprotection step (hydrolysis) to release the active boronic acid. Can be used for iterative coupling.[23] |
| Stoichiometry | Can often be used in near-stoichiometric amounts due to its stability.[24] | Often requires an excess to compensate for degradation.[23] | Can be used stoichiometrically. |
| Mechanism | Hydrolysis to boronic acid is the rate-limiting activation step.[5] | Direct participant in the catalytic cycle after activation by base. | Controlled hydrolysis releases the boronic acid for subsequent reaction.[23] |
Conclusion
Validating the reaction mechanism of cyclohexylmethyl(trifluoro)boranuide, or any organotrifluoroborate, is a process of accumulating corroborating evidence from multiple, independent lines of inquiry. Kinetic analysis, supported by isotopic labeling and computational modeling, provides a powerful and convincing case for the "slow-release" hydrolysis mechanism. This understanding is paramount, as it confirms that the enhanced stability and handling properties of trifluoroborates do not come at the cost of a fundamentally different or less efficient catalytic cycle. Instead, they act as superior precursors to the true reactive species, enabling cleaner, more controlled, and ultimately more effective cross-coupling reactions for the synthesis of complex molecules.
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A Computational Lens on Reactivity: Organotrifluoroborates vs. Other Organoboranes in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, organoboron compounds have emerged as indispensable tools for the construction of complex molecular architectures. Their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the way chemists forge carbon-carbon bonds. However, the family of organoboranes is diverse, with each member exhibiting unique characteristics in terms of stability, reactivity, and handling. This guide provides an in-depth, comparative analysis of the reactivity of potassium organotrifluoroborates (R-BF₃K) versus other widely used organoboranes, such as boronic acids (RB(OH)₂), boronic esters (e.g., pinacol esters, R-Bpin), and N-methyliminodiacetic acid (MIDA) boronates, from a computational and mechanistic perspective.
The Organoboron Family: A Spectrum of Stability and Reactivity
The reactivity of organoboron compounds is intrinsically linked to the electronic nature and coordination state of the boron center. Computational studies, primarily employing Density Functional Theory (DFT), have provided invaluable insights into the structural and electronic properties that govern their behavior in catalytic cycles.
Boronic Acids (RB(OH)₂): The Workhorse Reagents
Boronic acids are the most common class of organoboranes used in cross-coupling reactions. They are generally crystalline solids and are readily available commercially or through straightforward synthetic procedures. Computationally, the boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, rendering it Lewis acidic. This Lewis acidity is a double-edged sword; while it facilitates the crucial transmetalation step in the Suzuki-Miyaura reaction, it also makes boronic acids susceptible to side reactions like protodeboronation and the formation of unreactive boroxines, particularly under basic conditions.[1]
Organotrifluoroborates (R-BF₃K): The Stable Precursors
Potassium organotrifluoroborates are tetracoordinate, sp³-hybridized boron species that are significantly more stable than their boronic acid counterparts.[2] This enhanced stability stems from the formation of a strong B-F bond and the anionic nature of the [R-BF₃]⁻ moiety, which shields the boron center from unwanted reactions.[2] Computational studies have shown that the carbon-boron bond in organotrifluoroborates is masked, preventing direct transmetalation.[3] Their participation in cross-coupling reactions necessitates a "slow-release" of the corresponding boronic acid or a related reactive species through hydrolysis under the reaction conditions.[4]
MIDA Boronates: The Protected and Iterative Cross-Coupling Partners
N-methyliminodiacetic acid (MIDA) boronates are another class of protected boronic acids that have gained prominence for their exceptional stability and utility in iterative cross-coupling strategies.[5] The MIDA ligand forms a stable, tetracoordinate complex with the boron atom, rendering it unreactive under standard anhydrous cross-coupling conditions.[6] Similar to organotrifluoroborates, MIDA boronates require a deprotection step, typically a mild aqueous base-mediated hydrolysis, to release the active boronic acid for subsequent reaction.[7][8][9] Computational studies have elucidated the two distinct hydrolysis mechanisms for MIDA boronates: a fast, base-mediated pathway and a slower, neutral pathway involving a water cluster.[7][8][9]
Boronic Esters (e.g., R-Bpin): The Tunable Intermediates
Boronic esters, such as pinacol esters, offer a balance between the reactivity of boronic acids and the stability of protected boronates. The electronic and steric properties of the diol backbone can be tuned to modulate the reactivity of the organoborane. While initially thought to require hydrolysis to the corresponding boronic acid prior to transmetalation, recent computational and experimental studies have provided compelling evidence for the direct transmetalation of boronic esters.[4][10]
A Head-to-Head Comparison: Reactivity in the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction provides an excellent platform for comparing the reactivity of these different organoboranes. The key step where their differences become most apparent is the transmetalation, where the organic group is transferred from the boron atom to the palladium center.
The Role of Activation: Hydrolysis vs. Direct Transmetalation
A fundamental distinction lies in the activation mechanism. Boronic acids and some boronic esters can, under certain conditions, participate directly in the catalytic cycle. In contrast, organotrifluoroborates and MIDA boronates are considered "pro-reagents" that must first undergo hydrolysis to generate a reactive trivalent boron species.
Computational Insights into Transmetalation Barriers
DFT calculations have shown that the transmetalation step for boronic acids can proceed through either an "oxo-palladium" pathway or a "boronate" pathway, with the latter generally being favored and involving the reaction of a tetracoordinate boronate species ([RB(OH)₃]⁻) with the palladium complex.[11][12] The calculated energy barriers for this step are typically in the range of 14-22 kcal/mol, indicating a relatively facile process.[10]
For boronic esters, computational studies support a direct transmetalation mechanism without prior hydrolysis, and depending on the ester, can exhibit enhanced rates compared to boronic acids.[4][10] This is attributed to a combination of factors including the ease of rehybridization at the boron center and the electronic properties of the oxygen atoms.[4]
In the case of organotrifluoroborates and MIDA boronates, the rate-determining step for their participation in the catalytic cycle is often the initial hydrolysis to the active boronic acid. The subsequent transmetalation of the in situ generated boronic acid would then proceed with a similar energy barrier to that of an exogenously added boronic acid. Therefore, the overall reaction rate is governed by the kinetics of the deprotection step.
| Organoborane Type | Key Stability Features | Activation Mechanism | Relative Reactivity Trend (General) | Key Computational Insights |
| Boronic Acids | Prone to protodeboronation and boroxine formation. | Direct participation. | High | Transmetalation barriers are relatively low (14-22 kcal/mol).[10] |
| Organotrifluoroborates | Highly stable, crystalline solids.[2] | Hydrolysis to boronic acid (slow release).[4] | Lower (hydrolysis is often rate-limiting). | Stability is due to the tetracoordinate, anionic nature of the boron center.[2] |
| MIDA Boronates | Exceptionally stable to a wide range of reagents.[5] | Hydrolysis to boronic acid (controlled release).[7][8][9] | Lower (hydrolysis is the "on-switch"). | Hydrolysis proceeds via distinct base-mediated and neutral pathways.[7][8][9] |
| Boronic Esters | More stable than boronic acids; tunable stability. | Direct transmetalation or partial hydrolysis.[4][10] | Variable (can be faster or slower than boronic acids). | Can transmetalate directly without prior hydrolysis.[4][10] |
Experimental Protocols: A Practical Perspective
The choice of organoborane has significant practical implications for reaction setup and execution. Below is a general protocol for a Suzuki-Miyaura cross-coupling, with considerations for each type of organoboron reagent.
General Suzuki-Miyaura Cross-Coupling Protocol:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the organoboron reagent (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent and Base Addition: The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). Degassed solvent(s) and a solution of the base are then added via syringe.
-
Reaction Execution: The reaction mixture is stirred at the desired temperature for the specified time.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Considerations for Different Organoboranes:
-
Boronic Acids: A strong inorganic base (e.g., K₂CO₃, K₃PO₄) and a protic co-solvent (e.g., water) are typically required to facilitate the formation of the active boronate species.
-
Organotrifluoroborates: A base is still necessary to promote the hydrolysis and the subsequent steps of the catalytic cycle. The reaction may require longer reaction times or higher temperatures to ensure efficient hydrolysis.
-
MIDA Boronates: Anhydrous conditions can be used if no reaction is desired. The addition of an aqueous base initiates the "slow-release" of the boronic acid, and the reaction proceeds. This allows for iterative cross-coupling sequences.[6][13]
-
Boronic Esters: While some boronic esters can react under anhydrous conditions, the presence of a base is generally required. The choice of base and solvent can significantly impact the reaction rate and yield.
Conclusion: Choosing the Right Tool for the Job
Computational studies have been instrumental in elucidating the subtle yet significant differences in the reactivity of various organoboron reagents. The choice between organotrifluoroborates, boronic acids, MIDA boronates, and boronic esters is not merely a matter of substrate availability but a strategic decision that impacts reaction design, efficiency, and scope.
-
Boronic acids remain the go-to reagents for many standard applications due to their high reactivity and commercial availability.
-
Organotrifluoroborates offer superior stability, making them ideal for multi-step syntheses where the boron functionality needs to be preserved through various transformations.[2]
-
MIDA boronates provide an unparalleled level of control, enabling iterative cross-coupling strategies for the construction of complex molecules from simple building blocks.[5][14][15][16]
-
Boronic esters provide a tunable platform where reactivity can be modulated through the choice of the diol protecting group.
As computational methods continue to advance, we can anticipate even more detailed and predictive models of organoborane reactivity, further empowering chemists to make informed decisions in the design and execution of novel synthetic strategies.
References
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assessing the green chemistry metrics of reactions using potassium (cyclohexylmethyl)trifluoroborate
An In-Depth Guide to Assessing the Green Chemistry Metrics of Suzuki-Miyaura Reactions Using Potassium (Cyclohexylmethyl)trifluoroborate
Introduction: Beyond Yield — Quantifying "Green" in Modern Synthesis
In the landscape of pharmaceutical and chemical manufacturing, the pursuit of efficiency has evolved. While reaction yield remains a critical indicator, it tells only part of the story. The principles of green chemistry compel us to look deeper, to evaluate the entire lifecycle of a chemical transformation—from the atom-by-atom efficiency of a reaction to the total mass of waste generated per kilogram of product.[1][2] Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-Factor) have become indispensable tools for quantifying the environmental impact of synthetic processes.[3][4]
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern C-C bond formation, valued for its functional group tolerance and broad applicability.[5][6] However, the choice of the organoboron nucleophile significantly influences its green credentials. This guide provides a comparative analysis, assessing the performance of potassium (cyclohexylmethyl)trifluoroborate against traditional boronic acids through the rigorous lens of green chemistry metrics. We will explore how the unique stability and reactivity of organotrifluoroborates translate into more sustainable and efficient chemical syntheses.[6][7]
The Organoboron Contenders: Stability as a Key Differentiator
The efficacy of the Suzuki-Miyaura reaction is often dictated by the stability of the organoboron coupling partner.
-
Boronic Acids: While widely used, boronic acids are susceptible to degradation pathways, most notably protodeboronation (cleavage of the C-B bond by a proton source) and oxidative decomposition.[6][8] This instability often necessitates the use of a stoichiometric excess of the boronic acid to drive the reaction to completion, which negatively impacts mass-based green metrics.
-
Potassium Organotrifluoroborates: In contrast, potassium organotrifluoroborates are robust, crystalline solids that exhibit remarkable stability to air and moisture.[9][10][11][12] This stability stems from the tetracoordinate boron center, which is less prone to protodeboronation.[7][8] Consequently, these reagents can be used in near-stoichiometric amounts, minimizing waste and improving the overall efficiency and cost-effectiveness of the process.[7][13] Potassium (cyclohexylmethyl)trifluoroborate is a prime example of this advantageous class of reagents.[14]
Workflow for Green Metrics Assessment
A systematic evaluation is crucial for an objective comparison. The following workflow outlines the steps for assessing the greenness of a chemical reaction, forming the basis of our analysis.
Caption: Workflow for assessing and comparing the green chemistry metrics of chemical reactions.
Quantitative Comparison: A Case Study
To illustrate the practical differences, we will model a Suzuki-Miyaura coupling between 4-bromoanisole and two different organoboron reagents: potassium (cyclohexylmethyl)trifluoroborate and cyclohexylmethylboronic acid.
Reaction Scheme:
-
Route A (Trifluoroborate): 4-Bromoanisole + Potassium (cyclohexylmethyl)trifluoroborate → 4-(Cyclohexylmethyl)anisole
-
Route B (Boronic Acid): 4-Bromoanisole + Cyclohexylmethylboronic acid → 4-(Cyclohexylmethyl)anisole
The following tables summarize the inputs and the calculated green metrics for each route, assuming a 0.25 mmol scale and typical literature conditions.[8][9]
Table 1: Reaction Inputs for Green Metrics Calculation
| Component | Formula | MW ( g/mol ) | Route A (Trifluoroborate) | Route B (Boronic Acid) | Purpose |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 46.8 mg (0.25 mmol) | 46.8 mg (0.25 mmol) | Electrophile |
| K (cyclohexylmethyl)trifluoroborate | C₇H₁₃BF₃K | 204.08 | 53.6 mg (0.26 mmol, 1.05 eq) | - | Nucleophile |
| Cyclohexylmethylboronic acid | C₇H₁₅BO₂ | 141.99 | - | 53.2 mg (0.375 mmol, 1.5 eq) | Nucleophile |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.5 | 2.8 mg (0.0125 mmol, 5 mol%) | 2.8 mg (0.0125 mmol, 5 mol%) | Catalyst |
| RuPhos | C₃₀H₄₅OPP₂ | 474.63 | 11.9 mg (0.025 mmol, 10 mol%) | 11.9 mg (0.025 mmol, 10 mol%) | Ligand |
| K₂CO₃ | K₂CO₃ | 138.21 | 103.7 mg (0.75 mmol) | 103.7 mg (0.75 mmol) | Base |
| Toluene | C₇H₈ | 92.14 | 2.0 mL (1.74 g) | 2.0 mL (1.74 g) | Solvent |
| Water | H₂O | 18.02 | 0.2 mL (0.2 g) | 0.2 mL (0.2 g) | Co-solvent |
| Total Input Mass | 2.16 g | 2.18 g | |||
| Product: 4-(Cyclohexylmethyl)anisole | C₁₄H₂₀O | 204.31 | 46.0 mg (90% yield) | 46.0 mg (90% yield) | Desired Product |
Note: The 1.5 eq for boronic acid is a conservative estimate to account for potential degradation and drive the reaction to completion, a common practice.
Table 2: Comparative Green Chemistry Metrics
| Metric | Formula | Route A (Trifluoroborate) | Route B (Boronic Acid) | Ideal Value | Interpretation |
| Atom Economy (AE) | (MW of Product) / (Σ MW of Reactants) x 100 | 52.2% | 58.6% | 100% | Higher AE for Route B because fewer atoms are in the boron-containing byproduct. |
| Reaction Mass Efficiency (RME) | (Mass of Product) / (Σ Mass of All Inputs) x 100 | 2.13% | 2.11% | 100% | Route A is slightly more efficient due to the lower mass of excess reagent. |
| Process Mass Intensity (PMI) | (Σ Mass of All Inputs) / (Mass of Product) | 47.0 | 47.4 | 1 | Lower PMI for Route A indicates less total waste generated per gram of product. |
| E-Factor | PMI - 1 or (Total Waste) / (Mass of Product) | 46.0 | 46.4 | 0 | Route A generates slightly less waste per gram of product. |
Analysis: Deconstructing the Metrics
While Atom Economy for the boronic acid route appears superior on paper, this metric only considers the stoichiometric reactants and ignores the reality of experimental chemistry.[15] The more comprehensive metrics—RME, PMI, and E-Factor—which account for all materials used (solvents, catalysts, and excess reagents), reveal the advantage of the trifluoroborate system.[1][16]
The key takeaway is the impact of stoichiometry . The superior stability of potassium (cyclohexylmethyl)trifluoroborate allows for its use in near-stoichiometric amounts.[7] The boronic acid, due to its propensity for degradation, often requires a significant excess (here, 1.5 eq), which directly contributes to a higher total input mass and, therefore, more waste. In large-scale production, this difference becomes substantial, impacting raw material costs and waste disposal fees.
The dominant contributor to the poor RME and high PMI/E-Factor in both cases is the solvent. This highlights a critical area for process optimization, such as moving to greener solvents, increasing reaction concentration, or exploring solvent-free conditions where possible.
Experimental Protocol: Suzuki-Miyaura Coupling with Potassium (Cyclohexylmethyl)trifluoroborate
This protocol provides a self-validating system for the synthesis of 4-(cyclohexylmethyl)anisole.
Materials:
-
4-Bromoanisole (46.8 mg, 0.25 mmol, 1.0 eq)
-
Potassium (cyclohexylmethyl)trifluoroborate (53.6 mg, 0.26 mmol, 1.05 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2.8 mg, 0.0125 mmol, 5 mol%)
-
RuPhos (11.9 mg, 0.025 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃, 103.7 mg, 0.75 mmol, 3.0 eq)
-
Toluene (2.0 mL)
-
Deionized Water (0.2 mL)
Procedure:
-
To a 10 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂, RuPhos, potassium carbonate, and potassium (cyclohexylmethyl)trifluoroborate.
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Using syringes, add toluene (2.0 mL), 4-bromoanisole (0.25 mmol), and water (0.2 mL) through the septum.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
Visualizing Mass Flow: Trifluoroborate vs. Boronic Acid
The following diagram illustrates the mass inputs and outputs, visually representing the concepts of product generation and waste.
Caption: Comparative mass flow for Suzuki-Miyaura reactions, highlighting the slightly lower total input and waste mass for the trifluoroborate route.
Conclusion
While traditional metrics like Atom Economy provide a theoretical baseline, a holistic green chemistry assessment demands the use of more comprehensive measures like RME and PMI. Through this lens, potassium (cyclohexylmethyl)trifluoroborate demonstrates a distinct, quantifiable advantage over its corresponding boronic acid. Its superior chemical stability permits the use of near-stoichiometric quantities, which minimizes reagent waste, lowers the Process Mass Intensity, and results in a more efficient and sustainable process.[6][7][13] For researchers, scientists, and drug development professionals, adopting stable and efficient reagents like potassium organotrifluoroborates is a critical step toward aligning synthetic strategy with the imperative goals of green and sustainable chemistry.
References
-
Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. Available from: [Link]
-
Darses, S., & Genet, J.-P. (2003). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. Available from: [Link]
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Górska, A., Namieśnik, J., & Tobiszewski, M. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH. Available from: [Link]
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Wikipedia. Green chemistry metrics. Available from: [Link]
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ResearchGate. A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides | Request PDF. Available from: [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. Available from: [Link]
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Dicks, A. P., & Hent, A. (2015). Green Chemistry Metrics A Guide to Determining and Evaluating Process Greenness. SpringerLink. Available from: [Link]
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Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. Available from: [Link]
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Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development, 9(2), 149–163. Available from: [Link]
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Tobiszewski, M. (2022). Green Chemistry Metrics, A Review. MDPI. Available from: [Link]
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Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. PMC. Available from: [Link]
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Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. Available from: [Link]
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Dicks, A. P., & Hent, A. (2015). Atom Economy and Reaction Mass Efficiency. SpringerLink. Available from: [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Available from: [Link]
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Frontier Specialty Chemicals. Potassium cyclopyropylmethyltrifluoroborate. Available from: [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available from: [Link]
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Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC. Available from: [Link]
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- 4. mdpi.com [mdpi.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potassium (cyclohexylmethyl)trifluoroborate | 1346647-18-4 [sigmaaldrich.com]
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- 16. careerchem.com [careerchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
